Elasticamide
Beschreibung
Eigenschaften
IUPAC Name |
(2R)-2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]tetracosanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H85NO5/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-40(46)42(48)43-38(37-44)41(47)39(45)35-33-31-29-27-25-16-14-12-10-8-6-4-2/h38-41,44-47H,3-37H2,1-2H3,(H,43,48)/t38-,39+,40+,41-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUXWVVVWGWGPQ-QLLOZFISSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H85NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701152146 | |
| Record name | (2S,3S,4R)-2-[(2′R)-2′-hydroxytetracosanoylamino]-1,3,4-octadecanetriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701152146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
684.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154801-30-6 | |
| Record name | (2S,3S,4R)-2-[(2′R)-2′-hydroxytetracosanoylamino]-1,3,4-octadecanetriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154801-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2'-Hydroxytetracosanoylamino)-octadecane-1,3,4-triol, (2S,3S,4R,2'R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154801306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S,3S,4R)-2-[(2′R)-2′-hydroxytetracosanoylamino]-1,3,4-octadecanetriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701152146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2'-HYDROXYTETRACOSANOYLAMINO)-OCTADECANE-1,3,4-TRIOL, (2S,3S,4R,2'R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WCK3J2NNE4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Elasticamide's Mechanism of Action in Melanocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elasticamide, a ceramide derived from rice bran, has demonstrated significant anti-melanogenic properties, positioning it as a promising agent for the cosmetic and pharmaceutical industries in the management of hyperpigmentation. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's effects on melanocytes. Drawing upon available preclinical data, we delineate a proposed signaling pathway, present key quantitative findings, and detail relevant experimental methodologies. The primary mechanism of action appears to be the suppression of melanogenesis through the downregulation of key melanogenic enzymes, a process likely mediated by the modulation of the Microphthalmia-associated transcription factor (MITF) signaling pathway.
Core Mechanism of Action
This compound exerts its inhibitory effect on melanin (B1238610) production by targeting the enzymatic machinery within melanocytes. The cornerstone of this mechanism is the suppression of tyrosinase-related protein 1 (TRP-1), a key enzyme in the melanin synthesis cascade.[1][2] While direct studies on the upstream signaling of this compound are limited, compelling evidence from studies on analogous ceramides, such as C2-ceramide, suggests a multi-step process involving the modulation of critical signaling pathways that govern melanocyte function.
The proposed mechanism posits that this compound initiates a signaling cascade that leads to the downregulation of MITF, the master transcriptional regulator of melanogenesis. MITF controls the expression of a suite of genes essential for melanin synthesis, including tyrosinase (TYR), TRP-1, and tyrosinase-related protein 2 (TRP-2). By reducing the levels of active MITF, this compound effectively shuts down the production of these crucial enzymes, thereby inhibiting melanogenesis.
The downregulation of MITF is likely achieved through the delayed and sustained activation of the Extracellular signal-regulated kinase (ERK) and Protein Kinase B (Akt) signaling pathways. Activation of these pathways is known to promote the phosphorylation of MITF, marking it for proteasomal degradation. This leads to a reduction in the overall levels of MITF protein, and consequently, a decrease in the transcription of its target genes, including TYRP1.
Signaling Pathway
The proposed signaling pathway for this compound's anti-melanogenic action is illustrated below. This model is based on findings related to C2-ceramide and represents the most likely mechanism for this compound.
Quantitative Data
The following tables summarize the key quantitative data from preclinical studies on this compound and the analogous C2-ceramide.
Table 1: In Vitro Efficacy of this compound on Melanogenesis
| Cell Line | Treatment Condition | IC50 | Endpoint | Reference |
| B16 Melanoma Cells | Theophylline-induced melanogenesis | 3.9 µM | Melanin Production | [1][2] |
Table 2: Effects of C2-Ceramide on Melanogenesis and Signaling
| Cell Line | Treatment Concentration | Effect on Melanin Synthesis | Effect on Tyrosinase Activity | Effect on MITF Protein | Reference |
| Human Melanocytes | 10 µM | ~77% reduction | ~80% reduction | Decreased expression | |
| Mel-Ab Cells | 1-10 µM | Significant reduction | Reduced activity | Not reported |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the cited studies.
Cell Culture and Treatment
-
Cell Lines:
-
B16F10 murine melanoma cells are commonly used for initial screening of anti-melanogenic compounds.
-
Normal Human Epidermal Melanocytes (NHEM) provide a more physiologically relevant model.
-
3D-cultured human melanocytes offer a model that better mimics the in vivo environment.
-
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM for B16F10, Medium 254 for NHEM) supplemented with fetal bovine serum, growth factors, and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Melanogenesis: To stimulate melanin production, cells are often treated with agents such as α-melanocyte-stimulating hormone (α-MSH) or theophylline.
-
This compound Treatment: this compound, dissolved in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO), is added to the cell culture medium at various concentrations for a specified duration (e.g., 48-72 hours).
Melanin Content Assay
This assay quantifies the amount of melanin produced by the cultured melanocytes.
-
Cell Lysis: After treatment, cells are harvested and washed with phosphate-buffered saline (PBS). The cell pellet is then solubilized in a lysis buffer (e.g., 1 N NaOH) by heating at a high temperature (e.g., 80°C) for 1-2 hours.
-
Spectrophotometry: The absorbance of the resulting lysate is measured at a wavelength of 405-490 nm using a spectrophotometer.
-
Quantification: The melanin content is quantified by comparing the absorbance values to a standard curve generated using synthetic melanin. The results are often normalized to the total protein content of the cell lysate.
Western Blot Analysis
Western blotting is employed to determine the protein levels of key signaling molecules and melanogenic enzymes.
-
Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration of each sample is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., anti-TRP-1, anti-MITF, anti-phospho-ERK, anti-phospho-Akt, and loading controls like β-actin).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control to determine the relative protein expression levels.
Conclusion and Future Directions
This compound demonstrates a clear inhibitory effect on melanogenesis in preclinical models. The proposed mechanism, involving the downregulation of MITF via the ERK and Akt signaling pathways, provides a strong foundation for its development as a topical agent for hyperpigmentation. However, further research is warranted to provide direct evidence for this compound's action on these signaling cascades. Future studies should focus on elucidating the specific receptor or membrane interactions of this compound, confirming its effects on MITF, ERK, and Akt phosphorylation and degradation in human melanocytes, and expanding clinical trials to further validate its efficacy and safety in human subjects. These endeavors will be crucial for the full realization of this compound's potential in dermatological and cosmetic applications.
References
Elasticamide: A Technical Guide to its Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elasticamide, a ceramide distinguished by its α-hydroxy fatty acid structure, has emerged as a molecule of significant interest in the fields of dermatology and cosmetology. This technical guide provides a comprehensive overview of the known biological properties of this compound, with a particular focus on its mechanisms of action in skin whitening and moisturization. This document synthesizes the available quantitative data, details key experimental methodologies for its study, and visualizes the implicated signaling pathways and experimental workflows.
Core Biological Properties
This compound exhibits two primary, well-documented biological activities: the inhibition of melanogenesis and the enhancement of the skin's moisture barrier. These properties position it as a promising ingredient for skincare and therapeutic applications aimed at addressing hyperpigmentation and dry skin conditions.
Anti-Melanogenic Activity
This compound has been shown to suppress melanin (B1238610) production. This activity is primarily attributed to its ability to downregulate the expression of key melanogenic enzymes.
Skin Moisturization and Barrier Function Enhancement
This compound contributes to skin hydration by increasing the content of ceramides (B1148491) in the stratum corneum, the outermost layer of the epidermis. This, in turn, reinforces the skin's natural barrier, reducing transepidermal water loss (TEWL).
Quantitative Data
The following tables summarize the key quantitative data available for this compound's biological activities.
Table 1: In Vitro Anti-Melanogenic Activity of this compound
| Assay System | Cell Type | Induction Agent | Endpoint | IC50 Value | Reference |
| Melanin Production | B16 Melanoma Cells | Theophylline | Melanin Content | 3.9 μM | [1][2] |
Table 2: Effect of this compound on Skin Barrier Function
| Assay System | Model | Concentration | Effect | Reference |
| Transepidermal Water Loss (TEWL) | Reconstructed Human Epidermis (RHE) | 10 µg/mL | Significant reduction in TEWL | [1] |
| Stratum Corneum (SC) Ceramide Content | Reconstructed Human Epidermis (RHE) | 10 µg/mL | Increased total ceramide content | [1] |
Signaling Pathways
The biological effects of this compound are mediated through its interaction with specific molecular pathways. The following diagrams illustrate the current understanding of these mechanisms.
Anti-Melanogenic Signaling Pathway
This compound's inhibitory effect on melanin production is understood to be mediated through the downregulation of Tyrosinase-Related Protein 1 (TYRP1), a key enzyme in the melanin synthesis cascade. TYRP1 is a downstream target of the Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanocyte differentiation and melanogenesis. While direct interaction of this compound with MITF has not been definitively shown, the suppression of TYRP1 suggests an influence on this pathway.
References
Elasticamide: A Novel Modulator of Ceramide Synthesis for Skin Barrier Enhancement
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceramides (B1148491) are essential lipid molecules crucial for maintaining the structural integrity and barrier function of the stratum corneum. Deficiencies in ceramide content are linked to various skin conditions characterized by a compromised skin barrier. This technical guide delves into the role of elasticamide, a ceramide derived from rice bran, in modulating ceramide synthesis. Drawing upon recent scientific findings, this document elucidates the mechanism of action of this compound, presents key quantitative data from in vitro studies, and provides detailed experimental protocols. Furthermore, this guide offers visualizations of the relevant biological pathways and experimental workflows to support further research and development in dermatology and cosmetology.
Introduction to Ceramide Synthesis
Ceramides are a class of sphingolipids composed of a sphingoid base and a fatty acid. They are synthesized in the endoplasmic reticulum through three primary pathways: the de novo synthesis pathway, the sphingomyelin (B164518) hydrolysis pathway, and the salvage pathway.[1][2]
-
De novo Synthesis: This pathway begins with the condensation of serine and palmitoyl-CoA, leading to the formation of dihydrosphingosine. Subsequent acylation and desaturation steps produce ceramide.[2][3]
-
Sphingomyelin Hydrolysis: Sphingomyelin, a major component of cell membranes, can be hydrolyzed by the enzyme sphingomyelinase to yield ceramide and phosphocholine.[1]
-
Salvage Pathway: This pathway involves the reuse of sphingosine, which is acylated by ceramide synthases to form ceramide.
Once synthesized in the endoplasmic reticulum, ceramide is transported to the Golgi apparatus for further processing into more complex sphingolipids like sphingomyelin and glucosylceramide (GlcCer). The transport of ceramide from the ER to the Golgi is a critical step and is mediated by both vesicular transport and the ceramide transfer protein (CERT).
This compound and its Role in Ceramide Synthesis
This compound is a specific ceramide molecule, identified as Cer[AP], which has been isolated from rice bran. Recent studies have demonstrated its potential to enhance the skin's barrier function by increasing the ceramide content in the stratum corneum. The primary mechanism identified for this action is the upregulation of Glucosylceramide Synthase (GCS), the enzyme responsible for converting ceramide to glucosylceramide. Glucosylceramide is a crucial precursor for the synthesis of ceramides that are essential for the formation of the lamellar lipid structure in the stratum corneum.
Mechanism of Action
In vitro studies using a Reconstructed Human Epidermal Keratinization (RHEK) model have shown that treatment with this compound leads to a significant increase in both the mRNA and protein expression of GCS. This upregulation of GCS is proposed to stimulate the ceramide synthesis pathway, ultimately leading to a higher concentration of total ceramides in the stratum corneum. While the direct upstream signaling pathway initiated by this compound to induce GCS expression is yet to be fully elucidated, the transcriptional regulation of the UGCG gene (which encodes GCS) is known to be complex and can be influenced by various cellular signaling cascades.
Quantitative Data
The following tables summarize the quantitative data from a study by Takeda et al. (2022), where a Reconstructed Human Epidermal Keratinization (RHEK) model was treated with this compound.
Table 1: Effect of this compound on Total Stratum Corneum (SC) Ceramide Content
| Treatment Group | Concentration (µg/mL) | Total SC Ceramides (µg/mg protein) | Fold Change vs. Control | p-value vs. Control |
|---|---|---|---|---|
| Control | 0 | ~25.0 | 1.0 | - |
| This compound | 1 | ~26.0 | ~1.04 | > 0.05 |
| This compound | 3 | ~28.0 | ~1.12 | > 0.05 |
| This compound | 10 | ~35.0 | ~1.4 | < 0.05 |
Data are estimated from graphical representations in the source publication. Treatment duration was 7 days.
Table 2: Effect of this compound on Glucosylceramide Synthase (GCS) mRNA Expression
| Treatment Group | Concentration (µg/mL) | Relative GCS mRNA Expression | Fold Change vs. Control | p-value vs. Control |
|---|---|---|---|---|
| Control | 0 | 1.0 | 1.0 | - |
| This compound | 1 | ~1.2 | ~1.2 | > 0.05 |
| This compound | 3 | ~1.8 | ~1.8 | < 0.05 |
| This compound | 10 | ~2.2 | ~2.2 | < 0.01 |
Data are estimated from graphical representations in the source publication. Treatment duration was 2 days.
Table 3: Effect of this compound on Glucosylceramide Synthase (GCS) Protein Expression
| Treatment Group | Concentration (µg/mL) | Relative GCS Protein Expression | Fold Change vs. Control | p-value vs. Control |
|---|---|---|---|---|
| Control | 0 | 1.0 | 1.0 | - |
| This compound | 1 | ~1.1 | ~1.1 | > 0.05 |
| This compound | 3 | ~1.3 | ~1.3 | > 0.05 |
| This compound | 10 | ~1.5 | ~1.5 | < 0.05 |
Data are estimated from graphical representations in the source publication. Treatment duration was 7 days.
Experimental Protocols
The following protocols are based on the methodologies described in the study investigating the effects of this compound on the RHEK model.
Reconstructed Human Epidermal Keratinization (RHEK) Model Culture and Treatment
-
Cell Culture: The RHEK model, consisting of normal human epidermal keratinocytes cultured on a polycarbonate filter, is maintained at the air-liquid interface to induce differentiation and formation of the stratum corneum.
-
Treatment: this compound, dissolved in an appropriate vehicle (e.g., DMSO), is added to the culture medium at final concentrations of 1, 3, and 10 µg/mL. A vehicle-only control group is also maintained.
-
Incubation: The models are incubated for specified durations. For mRNA analysis, a 2-day incubation is used. For protein and lipid analysis, a 7-day incubation is employed, with the medium being changed every 2 days.
Lipid Extraction and HPTLC Analysis of Stratum Corneum Ceramides
-
SC Separation: The stratum corneum is separated from the RHEK model.
-
Lipid Extraction: The separated SC is subjected to lipid extraction using a chloroform/methanol solvent system.
-
HPTLC Analysis: The extracted lipids are separated by High-Performance Thin-Layer Chromatography (HPTLC). The lipid classes are visualized (e.g., by charring with sulfuric acid) and quantified by densitometry.
Real-Time RT-PCR for GCS mRNA Expression
-
RNA Extraction: Total RNA is extracted from the RHEK models after 2 days of treatment using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
Real-Time PCR: Quantitative PCR is performed using primers specific for the human UGCG gene and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression of GCS mRNA is calculated using the ΔΔCt method.
Western Blotting for GCS Protein Expression
-
Protein Extraction: Total protein is extracted from the RHEK models after 7 days of treatment using a lysis buffer.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for GCS. Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.
Conclusion
This compound demonstrates a clear and significant effect on ceramide synthesis in a human epidermal model. By upregulating the expression of Glucosylceramide Synthase, this compound effectively increases the total ceramide content of the stratum corneum. This mechanism presents a promising avenue for the development of novel therapeutic and cosmetic agents aimed at restoring and enhancing the skin's natural barrier function. Further research is warranted to fully delineate the upstream signaling pathways activated by this compound and to evaluate its efficacy and safety in clinical settings.
References
Elasticamide's Impact on Intracellular Signaling: A Technical Guide for Researchers
For Immediate Release
This technical whitepaper provides an in-depth analysis of the intracellular signaling pathways affected by Elasticamide, a naturally derived ceramide with potent anti-melanogenic properties. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents for skin hyperpigmentation and related disorders.
Introduction
This compound, a ceramide isolated from rice oil by-products, has demonstrated significant efficacy in reducing melanin (B1238610) synthesis.[1] Understanding the molecular mechanisms by which this compound exerts its effects is crucial for its development as a therapeutic agent. This guide summarizes the current knowledge of its impact on key intracellular signaling cascades that regulate melanogenesis, presents quantitative data from relevant studies, and provides detailed experimental protocols for further investigation.
Quantitative Data Summary
The primary quantitative measure of this compound's efficacy is its ability to inhibit melanin production. The following table summarizes the key data point available.
| Parameter | Cell Line | Value | Reference |
| IC50 for Melanin Production Suppression | B16 Melanoma Cells | 3.9 μM | [1] |
Affected Signaling Pathways
Based on the known functions of ceramides (B1148491) and the observed effects of this compound on melanogenesis, the following intracellular signaling pathways are likely to be modulated.
Downregulation of Tyrosinase-Related Protein 1 (TYRP1)
This compound has been shown to suppress the expression of Tyrosinase-Related Protein 1 (TYRP1) in normal human melanocytes.[1] TYRP1 is a key enzyme in the melanin synthesis pathway, and its downregulation is a critical step in the anti-melanogenic effect of this compound.
Potential Modulation of the MAPK/ERK and PI3K/Akt Pathways
While direct evidence for this compound is pending, ceramides are known to influence the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) and the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathways. These pathways are critical regulators of melanogenesis. Activation of the ERK pathway often leads to the phosphorylation and subsequent degradation of Microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression. Conversely, the PI3K/Akt pathway can also play a role in regulating MITF activity.
Experimental Protocols
To facilitate further research into the mechanism of action of this compound, detailed protocols for key experiments are provided below.
Melanin Content Assay in B16 Melanoma Cells
This protocol is used to quantify the amount of melanin produced by B16 melanoma cells following treatment with this compound.
-
Cell Culture:
-
Seed B16F10 melanoma cells in a 6-well plate at a density of 2 x 10^5 cells/well.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 μM) and a positive control (e.g., Kojic acid).
-
Incubate for an additional 48-72 hours.
-
-
Melanin Extraction and Quantification:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells with 1N NaOH containing 10% DMSO.
-
Incubate at 80°C for 1 hour to solubilize the melanin.
-
Measure the absorbance of the lysate at 405 nm using a microplate reader.
-
Normalize the melanin content to the total protein concentration of each sample, determined by a Bradford or BCA protein assay.
-
Western Blot for TYRP1 Expression
This protocol is used to determine the protein levels of TYRP1 in melanocytes treated with this compound.
-
Cell Culture and Lysis:
-
Culture normal human melanocytes or B16 melanoma cells and treat with this compound as described in the melanin content assay.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody against TYRP1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Luciferase Reporter Assay for MITF Promoter Activity
This assay is used to investigate whether this compound affects the transcriptional activity of the MITF promoter.
-
Plasmid Construction and Transfection:
-
Clone the promoter region of the human or mouse MITF gene into a luciferase reporter vector (e.g., pGL3-Basic).
-
Co-transfect the MITF-luciferase reporter construct and a control vector expressing Renilla luciferase (for normalization) into B16 melanoma cells or another suitable cell line.
-
-
Cell Treatment and Luciferase Assay:
-
After 24 hours of transfection, treat the cells with this compound.
-
Incubate for an additional 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Calculate the relative luciferase activity by normalizing the firefly luciferase activity to the Renilla luciferase activity.
-
ERK Phosphorylation Assay (Western Blot)
This protocol is used to determine the effect of this compound on the phosphorylation status of ERK, a key kinase in the MAPK pathway.
-
Cell Culture and Treatment:
-
Culture melanocytes or melanoma cells and serum-starve them for 12-24 hours to reduce basal ERK phosphorylation.
-
Treat the cells with this compound for various time points (e.g., 0, 15, 30, 60 minutes).
-
-
Western Blot Analysis:
-
Lyse the cells and perform Western blotting as described in section 4.2.
-
Use a primary antibody specific for phosphorylated ERK (p-ERK) to detect the activated form of the kinase.
-
Use a primary antibody for total ERK to serve as a loading control.
-
Quantify the band intensities to determine the ratio of p-ERK to total ERK.
-
Conclusion
This compound is a promising natural compound for the management of skin hyperpigmentation. Its ability to suppress melanin production and TYRP1 expression suggests a mechanism of action involving the modulation of key intracellular signaling pathways. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the precise molecular targets of this compound and to validate its therapeutic potential. Future studies should focus on directly assessing the impact of this compound on the MAPK/ERK and PI3K/Akt pathways and on the transcriptional activity of MITF to build a comprehensive understanding of its anti-melanogenic effects.
References
Elasticamide: A Technical Guide to its Discovery, Mechanism, and Dermatological Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Elasticamide, a novel ceramide [AP], has emerged as a significant bioactive compound isolated from the by-products of rice bran oil. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of this compound. It details the experimental methodologies employed in its isolation and characterization, presents its quantitative effects on melanogenesis and skin hydration, and elucidates its mechanism of action through relevant signaling pathways. This document serves as a foundational resource for researchers and professionals in dermatology, cosmetology, and drug development.
Discovery and History
This compound was first isolated from the gummy by-products generated during the manufacturing of rice bran oil.[1][2] This discovery was part of a broader investigation into the bioactive constituents of rice-derived glucosylceramides (GlcCer) and ceramides (B1148491) (Cer).[1][2] While GlcCer from various plant sources were known to have biological activities, the specific properties of individual ceramides like this compound were not well understood.[2] Research published in 2022 identified this compound as a ceramide [AP] and highlighted its potent anti-melanogenic and skin moisturizing effects, distinguishing it from other related compounds.[2][3]
Physicochemical Properties
This compound is classified as a ceramide [AP], signifying a specific structure of a fatty acid linked to a sphingoid base. Its precise chemical structure has been characterized and is distinct from the more commonly studied glucosylceramides.[1]
Biological Activities and Mechanism of Action
Anti-Melanogenic Effects
This compound has demonstrated significant inhibitory effects on melanin (B1238610) production.[2][4][5] In studies using B16 melanoma cells with theophylline-induced melanogenesis, this compound was found to suppress melanin production with a notable IC50 value.[2][4] Furthermore, it has been shown to suppress melanogenesis in human 3D-cultured melanocytes.[2][4]
The proposed mechanism for its anti-melanogenic activity involves the suppression of tyrosinase-related protein 1 (TRP-1) expression.[2][4] This mode of action differentiates it from some glucosylceramides that were also tested.[2][4]
Skin Hydration and Barrier Function
This compound plays a crucial role in enhancing the skin's barrier function and hydration.[1][3] It has been found to increase the content of stratum corneum (SC) ceramides by promoting the expression of glucosylceramide (GlcCer) synthase.[1][3][4] This upregulation of ceramide synthesis contributes to a reduction in transepidermal water loss (TEWL).[1][3]
Quantitative Data Summary
The following table summarizes the key quantitative findings from preclinical studies on this compound.
| Parameter | Cell Line/Model | Value | Reference |
| IC50 for Melanin Suppression | B16 Melanoma Cells | 3.9 μM | [2][4] |
| Effect on GlcCer Synthase | Reconstructed Human Epidermal Keratinization Model | Increased Expression at 10 µg/mL | [1][3][4] |
| Effect on TEWL | Reconstructed Human Epidermal Keratinization Model | Significant Reduction at 10 µg/mL | [1][3] |
Clinical Evidence
A clinical trial was conducted to evaluate the effects of a rice ceramide extract named Oryza ceramide®, which contains both glucosylceramides (1.2 mg/day) and this compound (56 μ g/day ).[2][4] The study, conducted over 8 weeks, demonstrated that oral ingestion of this extract significantly suppressed the accumulation of melanin induced by UV-B irradiation.[2][4] These findings suggest that this compound, in combination with other rice-derived ceramides, contributes to the suppression of skin pigmentation in humans.[2][4]
Experimental Protocols
Isolation of this compound
This compound was purified from the gummy by-products of rice bran oil.[2] The process involved flash column chromatography with a silica (B1680970) gel column to obtain a crude ceramide fraction.[1] This fraction was then subjected to repeated preparative High-Performance Liquid Chromatography (HPLC) for final purification.[4] A mixture of methanol (B129727) (MeOH) and tetrahydrofuran (B95107) (THF) (10:1) was utilized as the solvent for the preparative HPLC of this compound.[4]
In Vitro Anti-Melanogenic Assay
The anti-melanogenic activity of this compound was assessed using theophylline-induced melanogenesis in B16 melanoma cells.[2][5] The cells were treated with varying concentrations of this compound, and the subsequent melanin production was quantified to determine the IC50 value.[2][4]
Gene and Protein Expression Analysis
The effect of this compound on the expression of enzymes related to stratum corneum ceramide synthesis was evaluated using a reconstructed human epidermal keratinization (RHEK) model.[6] The model was treated with this compound (1–10 µg/mL) for 2 days for mRNA analysis via real-time RT-PCR and for 7 days for protein analysis via Western blotting.[6]
Visualized Pathways and Workflows
Future Directions
The discovery of this compound opens new avenues for the development of novel dermatological and cosmetic products. Further research is warranted to fully elucidate its molecular targets and signaling pathways. Investigating its potential synergistic effects with other bioactive compounds could also lead to more effective formulations for skin health. Additional clinical trials are necessary to establish optimal dosages and long-term safety profiles for topical and oral applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-melanogenic effects of glucosylceramides and this compound derived from rice oil by-products in melanoma cells, melanocytes, and human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Study on Epidermal Moisturizing Effects and Hydration Mechanisms of Rice-Derived Glucosylceramides and Ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-melanogenic effects of glucosylceramides and this compound derived from rice oil by-products in melanoma cells, melanocytes, and human skin. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Elasticamide and its relation to glucosylceramides.
An In-Depth Technical Guide to Elasticamide and its Relationship with Glucosylceramides
Audience: Researchers, scientists, and drug development professionals.
Abstract
Glucosylceramides (GlcCer) are pivotal glycosphingolipids essential for maintaining the integrity of the epidermal water barrier and participating in complex cellular signaling pathways. This compound, a ceramide variant, has emerged as a significant modulator of GlcCer metabolism, demonstrating a profound impact on skin health and pigmentation. This technical guide provides a comprehensive analysis of the relationship between this compound and glucosylceramides, focusing on the underlying molecular mechanisms, experimental validation, and downstream physiological effects. We present quantitative data from key studies, detail relevant experimental protocols, and visualize the core biological pathways and workflows to offer a thorough resource for researchers in dermatology, cosmetology, and drug development.
Core Mechanism: this compound's Influence on Glucosylceramide Synthesis
The primary mechanism by which this compound influences glucosylceramide levels is through the upregulation of Glucosylceramide Synthase (GCS), the key enzyme that catalyzes the conversion of ceramide to glucosylceramide. This action positions this compound as a critical regulator of the balance between these two important lipid species within the cell.
Studies using a reconstructed human epidermal keratinization (RHEK) model have shown that treatment with this compound leads to a significant, concentration-dependent increase in the mRNA and protein expression of GCS.[1][2] This upregulation of GCS consequently enhances the synthesis of GlcCer from its ceramide precursor, which in turn leads to an overall increase in total ceramide content in the stratum corneum (SC) after further metabolic processing.
Quantitative Data: Effects on GCS Expression and Ceramide Content
The following table summarizes the quantitative effects of this compound on key markers of ceramide metabolism in the RHEK model.
| Parameter | Treatment Concentration (this compound) | Result | Reference |
| SC Ceramide Content | 10 µg/mL | Significant increase | |
| GCS mRNA Expression | 1 - 10 µg/mL | Concentration-dependent upregulation | [1][2] |
| GCS Protein Expression | 1 - 10 µg/mL | Concentration-dependent upregulation | [1] |
Physiological Impact: Epidermal Barrier Function and Hydration
The modulation of the ceramide-glucosylceramide balance by this compound has direct consequences for the skin's barrier function. Glucosylceramides synthesized in the lower epidermis are crucial precursors for the ceramides that form the lamellar lipid structure in the stratum corneum.[3][4] This structure is the primary barrier against transepidermal water loss (TEWL) and external insults.
By increasing GCS expression, this compound ultimately enhances the pool of ceramides available for incorporation into the SC, thereby strengthening the skin barrier.[2] In contrast, some specific glucosylceramides, such as GlcCer[d18:2(4E,8Z)/26:0], have been shown to improve hydration by up-regulating the expression of filaggrin and corneodesmosin, proteins critical for epidermal hydration.
Quantitative Data: Effects on Epidermal Barrier
Studies have quantified the effects of both this compound and various glucosylceramides on TEWL, a key indicator of skin barrier integrity.
| Compound | Treatment Concentration | Result on TEWL | Reference |
| This compound (Cer[t18:0/24:0]) | 10 µg/mL | Significant reduction | [2] |
| GlcCer[d18:2] with C18-C26 fatty acids | 10 µM | Significant reduction | [5] |
| GlcCer[d18:2(4E,8Z)/26:0] | 1 µM | Upregulated filaggrin and corneodesmosin |
Anti-Melanogenic Properties
Beyond its role in skin hydration, this compound and certain rice-derived glucosylceramides exhibit significant anti-melanogenic properties.[6][7] In studies on B16 melanoma cells, this compound was a more potent inhibitor of melanin (B1238610) production than the tested glucosylceramides.[7] The mechanism involves the suppression of tyrosinase-related protein 1 (TRP-1), a key enzyme in the melanin synthesis pathway.[6][7]
Quantitative Data: Anti-Melanogenic Efficacy
The inhibitory effects of this compound and related glucosylceramides on melanin production have been quantified both in vitro and in vivo.
| Compound/Extract | Model System | Dosage/Concentration | Key Finding | Reference |
| This compound | B16 Melanoma Cells | IC50: 3.9 µM | Suppressed melanin production | [6][7] |
| GlcCer [d18:2(4E,8Z)/20:0] | B16 Melanoma Cells | IC50: 5.2 µM | Suppressed melanin production | [6][7] |
| GlcCer [d18:2(4E,8Z)/18:0] | B16 Melanoma Cells | IC50: 6.6 µM | Suppressed melanin production | [6][7] |
| Rice Ceramide Extract | Human Clinical Trial | 1.2 mg/day GlcCer & 56 µ g/day this compound | Suppressed UV-induced melanin accumulation after 8 weeks | [6][7] |
Key Experimental Protocols
Protocol: Cell-Based Glucosylceramide Synthase (GCS) Activity Assay
This protocol is adapted from methods using fluorescent ceramide analogs to measure GCS activity directly within cells.[8][9]
-
Cell Culture: Plate cells (e.g., NCI/ADR-RES or relevant keratinocytes) in appropriate medium and grow to desired confluency (e.g., overnight in 10% FBS medium).
-
Substrate Incubation: Replace the growth medium with a serum-free medium (e.g., 1% BSA in RPMI-1640) containing the fluorescent substrate, NBD C6-ceramide (e.g., 100 µM).
-
Enzymatic Reaction: Incubate the cells at 37°C for a defined period (e.g., 2 hours) to allow for the cellular uptake of NBD C6-ceramide and its conversion to NBD C6-glucosylceramide by endogenous GCS.
-
Lipid Extraction: Wash cells with PBS, then lyse and extract total lipids using a standard chloroform/methanol/water partition method.
-
Chromatographic Separation: Separate the lipid extract using Thin-Layer Chromatography (TLC). The mobile phase should be optimized to separate NBD C6-ceramide from NBD C6-glucosylceramide.
-
Quantification: Scrape the fluorescent spots corresponding to the substrate and product from the TLC plate. Elute the lipids and quantify their fluorescence using a spectrophotometer (e.g., excitation/emission maxima for NBD are ~470/530 nm).
-
Calculation: Calculate GCS activity based on the amount of NBD C6-glucosylceramide produced relative to the total NBD lipid recovered or normalized to total cell protein.
Protocol: Analysis of Ceramide Content in RHEK Models
This protocol outlines the general steps for measuring ceramide content in reconstructed skin models.[4]
-
Model Culture: Culture the RHEK model according to the manufacturer's instructions, treating with test compounds (e.g., this compound at 1, 3, 10 µg/mL) for the specified duration (e.g., 7 days).
-
Stratum Corneum Isolation: Separate the stratum corneum (SC) from the rest of the epidermal model using an appropriate technique (e.g., enzymatic digestion with trypsin followed by mechanical separation).
-
Lipid Extraction: Extract total lipids from the isolated SC using a solvent mixture optimized for lipid recovery, such as chloroform/methanol (2:1, v/v).
-
Chromatographic Analysis: Apply the concentrated lipid extract to a High-Performance Thin-Layer Chromatography (HPTLC) plate.
-
Separation: Develop the HPTLC plate in a solvent system designed to separate different ceramide classes.
-
Visualization and Quantification: Stain the plate with a dye that visualizes lipids (e.g., primuline (B81338) spray or copper sulfate (B86663) charring). Quantify the ceramide bands by densitometry, using known ceramide standards for identification and calibration.
Conclusion and Future Directions
This compound is a potent modulator of skin physiology, acting primarily through the upregulation of glucosylceramide synthase. This mechanism enhances the skin's natural barrier by increasing the production of essential stratum corneum ceramides and demonstrates significant anti-melanogenic activity. The collective data strongly support the potential of this compound and related glucosylceramides as active ingredients in advanced dermatological and cosmetic formulations aimed at improving skin hydration, barrier integrity, and regulating pigmentation.
Future research should focus on elucidating the precise signaling pathways that this compound activates to upregulate GCS gene expression. Furthermore, expanding clinical trials to assess the long-term efficacy and safety of topical and oral this compound supplementation will be crucial for its translation into therapeutic and cosmeceutical applications. Investigating the synergistic effects of this compound with other skincare actives could also yield novel and more effective treatment strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. toukastress.jp [toukastress.jp]
- 3. Integrity and barrier function of the epidermis critically depend on glucosylceramide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Study on Epidermal Moisturizing Effects and Hydration Mechanisms of Rice-Derived Glucosylceramides and Ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-melanogenic effects of glucosylceramides and this compound derived from rice oil by-products in melanoma cells, melanocytes, and human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Isolation of Elasticamide from Rice Bran Oil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elasticamide (N-((S)-2,3-dihydroxypropyl)oleamide) is a naturally occurring ceramide found in rice bran oil that has garnered significant interest for its potential therapeutic and cosmetic applications. Notably, it has demonstrated anti-melanogenic properties by suppressing the expression of tyrosinase-related protein 1 (TRP-1), a key enzyme in melanin (B1238610) synthesis.[1] These application notes provide a detailed protocol for the isolation and purification of this compound from the gummy by-products of rice bran oil, a readily available industrial residue.
Data Presentation
The following table summarizes key quantitative data related to the biological activity and presence of this compound in rice-derived products.
| Parameter | Value | Source |
| Starting Material | Gummy by-products of rice bran oil | [1][2] |
| Purity of final product | ≥99% (for total ceramides) | [3] |
| Yield of total ceramides (B1148491) | ≥0.075% from pre-treated rice bran | [3] |
| IC50 for melanin production suppression | 3.9 μM | [1] |
| Daily intake in clinical study | 56 μ g/day | [1][2] |
Experimental Protocols
This section outlines the detailed methodology for the isolation and purification of this compound.
Part 1: Initial Extraction of Crude Ceramide Fraction
This protocol is adapted from methods described for the extraction of ceramides from rice bran.[4]
Materials:
-
Gummy by-products from rice bran oil processing
-
Ethanol (B145695) (70%)
-
Ultrasonic bath or microwave extractor
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Protocol:
-
Pre-treatment of Starting Material: If starting with raw rice bran, enzymatic hydrolysis (e.g., with sphingomyelinase) can be performed to increase the yield of ceramides.[3] For gummy by-products, proceed directly to extraction.
-
Solvent Extraction:
-
Suspend the gummy by-products in 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v).
-
Perform extraction using either ultrasonic-assisted extraction (e.g., 40 kHz for 45-60 minutes at 40-50°C) or microwave-assisted extraction.[4]
-
-
Filtration: Separate the liquid extract from the solid residue by vacuum filtration.
-
Concentration: Concentrate the ethanol extract using a rotary evaporator under reduced pressure to obtain a crude lipid extract.
Part 2: Purification by Silica (B1680970) Gel Column Chromatography
This protocol outlines the separation of the crude ceramide fraction from other lipids.
Materials:
-
Crude lipid extract from Part 1
-
Silica gel (for column chromatography)
-
Glass chromatography column
-
Solvents: Petroleum Ether, Ethyl Acetate, Acetone
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
TLC visualization reagent (e.g., iodine vapor or ceric ammonium (B1175870) molybdate (B1676688) stain)
Protocol:
-
Column Packing: Prepare a silica gel column using a slurry packing method with petroleum ether.
-
Sample Loading: Dissolve the crude lipid extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a stepwise gradient of increasing polarity. A suggested gradient is as follows:
-
Step 1: Ethyl Acetate:Petroleum Ether (6:4, v/v) to elute less polar lipids.
-
Step 2: Ethyl Acetate:Petroleum Ether (1:1, v/v) to continue eluting non-ceramide lipids.
-
Step 3: Acetone:Petroleum Ether (6:4, v/v) to elute the ceramide fraction, including this compound.[4]
-
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Pool the fractions containing the ceramide band.
-
Concentration: Evaporate the solvent from the pooled ceramide fractions to obtain a ceramide-enriched extract.
Part 3: High-Performance Liquid Chromatography (HPLC) Purification of this compound
This final step isolates pure this compound from the ceramide-enriched extract.
Materials:
-
Ceramide-enriched extract from Part 2
-
HPLC system with a preparative or semi-preparative column
-
Reverse-phase C18 column
-
HPLC-grade solvents: Methanol (MeOH), Tetrahydrofuran (THF)
-
Refractive Index (RI) detector[4]
Protocol:
-
Sample Preparation: Dissolve the ceramide-enriched extract in the HPLC mobile phase. A mixture of MeOH and THF (10:1) can be used as the solvent.[4]
-
HPLC Conditions:
-
Column: Preparative or semi-preparative Reverse-Phase C18 column.
-
Mobile Phase: Isocratic elution with Methanol or a mixture of Methanol and THF. The exact ratio may need to be optimized for best separation.
-
Flow Rate: To be determined based on the column dimensions.
-
Detection: Refractive Index (RI) detector.
-
-
Fraction Collection: Collect the peak corresponding to this compound based on its retention time, which should be determined using a standard if available.
-
Purity Analysis and Characterization: Analyze the purity of the collected fraction using analytical HPLC. Confirm the identity of this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Signaling Pathway and Experimental Workflow Diagrams
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound from rice bran oil by-products.
Proposed Signaling Pathway for Anti-Melanogenic Effect of this compound
Caption: Proposed mechanism of this compound's anti-melanogenic activity.
References
- 1. Anti-melanogenic effects of glucosylceramides and this compound derived from rice oil by-products in melanoma cells, melanocytes, and human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. researchgate.net [researchgate.net]
Protocol for Elasticamide Treatment in Cell Culture: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elasticamide, a ceramide derived from rice bran, has garnered significant interest for its potential applications in skincare and dermatology. Primarily recognized for its anti-melanogenic and epidermal moisturizing properties, this compound presents a promising avenue for the development of novel therapeutic and cosmetic agents. This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, focusing on its effects on melanogenesis and epidermal barrier function.
This compound has been shown to suppress melanin (B1238610) production in melanoma cells and 3D-cultured melanocytes.[1][2] A key mechanism of its anti-melanogenic activity is the suppression of tyrosinase-related protein 1 (TYRP1) expression.[1][2] Furthermore, this compound contributes to skin hydration by increasing the content of stratum corneum (SC) ceramides (B1148491) through the upregulation of glucosylceramide synthase (GCS) expression.[3]
These protocols are designed to assist researchers in investigating the cellular and molecular effects of this compound, providing a foundation for further studies into its mechanism of action and potential applications.
Data Presentation
The following tables summarize the quantitative data reported for this compound treatment in various cell culture models.
Table 1: Anti-Melanogenic Activity of this compound
| Cell Line | Treatment Condition | Parameter | Result | Reference |
| B16 Melanoma Cells | Theophylline-induced melanogenesis | IC50 for Melanin Production | 3.9 µM |
Table 2: Effect of this compound on Epidermal Barrier Function
| Cell Model | Concentration | Duration | Parameter | Result | Reference |
| Reconstructed Human Epidermal Keratinization (RHEK) Model | 10 µg/mL | 7 days | Stratum Corneum Ceramide Content | Increased | |
| Reconstructed Human Epidermal Keratinization (RHEK) Model | 1-10 µg/mL | 2 days | Glucosylceramide Synthase (GCS) mRNA Expression | Increased | |
| Reconstructed Human Epidermal Keratinization (RHEK) Model | 1-10 µg/mL | 7 days | Glucosylceramide Synthase (GCS) Protein Expression | Increased |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a stock solution of this compound for cell culture experiments.
Note: this compound is a lipophilic molecule. Proper solubilization is critical for consistent experimental results.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, light-blocking microcentrifuge tubes
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a sufficient volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile, light-blocking microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use.
Melanin Content Assay in B16 Melanoma Cells
Objective: To quantify the effect of this compound on melanin production in B16 melanoma cells.
Materials:
-
B16 melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Theophylline
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
1 N NaOH with 10% DMSO
-
96-well microplate reader
Protocol:
-
Seed B16 melanoma cells in a 24-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Induce melanogenesis by treating the cells with a final concentration of 1 mM theophylline.
-
Simultaneously, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 3.9, 10 µM). Include a vehicle control (DMSO) and a positive control (e.g., kojic acid).
-
Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, wash the cells twice with PBS.
-
Lyse the cells by adding 200 µL of 1 N NaOH containing 10% DMSO to each well.
-
Incubate the plate at 80°C for 1 hour to solubilize the melanin.
-
Transfer 150 µL of the lysate from each well to a 96-well plate.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The melanin content can be normalized to the total protein content of each sample, determined by a compatible protein assay (e.g., BCA assay) from a parallel plate.
Real-Time Quantitative PCR (RT-qPCR) for Tyrosinase-Related Protein 1 (TYRP1)
Objective: To determine the effect of this compound on the mRNA expression of TYRP1 in normal human melanocytes.
Materials:
-
Normal Human Epidermal Melanocytes (NHEM)
-
Melanocyte Growth Medium
-
This compound stock solution
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green qPCR Master Mix
-
Primers for TYRP1 and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Protocol:
-
Seed NHEM cells in a 6-well plate and culture until they reach 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for 72 hours.
-
Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction in a 20 µL volume containing SYBR Green Master Mix, forward and reverse primers for TYRP1 or the housekeeping gene, and the synthesized cDNA.
-
Perform the qPCR using a real-time PCR system with a standard cycling protocol (e.g., initial denaturation at 95°C for 3 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 30 seconds).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in TYRP1 expression, normalized to the housekeeping gene.
Western Blot for Glucosylceramide Synthase (GCS)
Objective: To analyze the effect of this compound on the protein expression of GCS in a reconstructed human epidermal keratinization (RHEK) model.
Materials:
-
RHEK model
-
Assay medium for RHEK
-
This compound stock solution
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against GCS
-
Primary antibody against a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Culture the RHEK models according to the manufacturer's instructions.
-
Treat the RHEK models with various concentrations of this compound (e.g., 1, 5, 10 µg/mL) for 7 days, changing the medium every 2-3 days.
-
Harvest the tissue and homogenize it in RIPA lysis buffer containing protease inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against GCS overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control to normalize the GCS protein levels.
Visualizations
Signaling Pathways and Experimental Workflows
Figure 1. Proposed signaling pathway for this compound's effects.
Figure 2. General experimental workflow for studying this compound.
References
Application Notes and Protocols for the Quantification of Elasticamide in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elasticamide, a ceramide naturally found in rice oil by-products, has garnered significant interest for its potential therapeutic and cosmetic applications. Notably, it has demonstrated anti-melanogenic properties by suppressing the expression of tyrosinase-related protein 1 (TYRP1) in melanocytes.[1][2] Furthermore, this compound has been shown to increase the content of ceramides (B1148491) in the stratum corneum by promoting the expression of glucosylceramide (GlcCer) synthase, suggesting a role in skin barrier function.[3][4] Given these biological activities, robust and reliable methods for the quantification of this compound in tissue samples are crucial for preclinical and clinical research.
This document provides detailed protocols for the quantification of this compound in tissue samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for the analysis of small molecules in complex biological matrices. Additionally, a general protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is presented as a potential alternative method for high-throughput screening.
Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a method for the extraction and quantification of this compound from tissue samples. The procedure is based on established methods for ceramide analysis and is tailored for the specific properties of this compound.
Principle
Tissue samples are homogenized and this compound is extracted using a liquid-liquid extraction procedure. The extract is then analyzed by reverse-phase liquid chromatography coupled to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the response of the analyte to that of a known concentration of an internal standard.
Materials and Reagents
-
This compound analytical standard (purity >98%)
-
Internal Standard (IS): C17-Ceramide or other non-endogenous ceramide analog
-
LC-MS/MS grade acetonitrile, methanol, isopropanol, and water
-
Formic acid and ammonium (B1175870) formate
-
Phosphate-buffered saline (PBS)
-
Homogenizer (e.g., bead beater, ultrasonic homogenizer)
-
Centrifuge
-
Analytical balance
-
HPLC or UPLC system coupled to a triple quadrupole mass spectrometer
Experimental Protocol
1.3.1. Sample Preparation: Tissue Homogenization and Lipid Extraction
-
Accurately weigh approximately 50 mg of frozen tissue.
-
Add 1 mL of ice-cold PBS to the tissue.
-
Homogenize the tissue sample on ice until a uniform homogenate is obtained.
-
Transfer 200 µL of the tissue homogenate to a new microcentrifuge tube.
-
Add 20 µL of the internal standard solution (e.g., 1 µg/mL C17-Ceramide in methanol).
-
Add 800 µL of extraction solvent (e.g., isopropanol:ethyl acetate, 1:1, v/v).
-
Vortex vigorously for 1 minute.
-
Incubate on a shaker for 30 minutes at 4°C.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
1.3.2. LC-MS/MS Conditions
-
LC System:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
-
Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium formate
-
Gradient:
-
0-1 min: 30% B
-
1-10 min: 30-100% B
-
10-12 min: 100% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS System:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions:
-
This compound: Precursor Ion (m/z) 684.6 [M+H]⁺; Product Ions (m/z) 264.3, 282.3
-
Internal Standard (C17-Ceramide): Precursor Ion (m/z) 538.5 [M+H]⁺; Product Ion (m/z) 264.3
-
-
Data Presentation: Example Quantitative Performance
The following table summarizes the expected performance characteristics of the LC-MS/MS method for the quantification of this compound. These values are provided as an example and should be determined for each specific assay validation.
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 2 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Recovery (%) | 85-110% |
Quantification of this compound by Competitive ELISA (Hypothetical Protocol)
While a specific ELISA kit for this compound is not commercially available, a competitive ELISA could be developed for its quantification. This would require the generation of a specific anti-Elasticamide antibody.
Principle
In a competitive ELISA, a known amount of enzyme-labeled this compound competes with the this compound in the sample for binding to a limited number of anti-Elasticamide antibody-coated wells. The amount of labeled this compound that binds to the antibody is inversely proportional to the concentration of this compound in the sample.
Experimental Protocol
-
Coating: Coat a 96-well plate with an anti-Elasticamide antibody and incubate overnight at 4°C.
-
Washing: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Competition: Add standards or tissue extracts and a fixed amount of enzyme-conjugated this compound (e.g., HRP-Elasticamide) to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate until color develops.
-
Stopping the Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculation: Construct a standard curve and determine the concentration of this compound in the samples.
Visualizations
Experimental Workflow for LC-MS/MS Quantification of this compound
Caption: Workflow for this compound quantification.
Proposed Signaling Pathway of this compound in Melanocytes
Caption: this compound's proposed signaling pathway.
References
- 1. Anti-melanogenic effects of glucosylceramides and this compound derived from rice oil by-products in melanoma cells, melanocytes, and human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-melanogenic effects of glucosylceramides and this compound derived from rice oil by-products in melanoma cells, melanocytes, and human skin. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application of Elasticamide in dermatological research.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Elasticamide, a ceramide derived from rice bran oil, has emerged as a promising bioactive compound in dermatological research, demonstrating significant potential in regulating skin pigmentation and enhancing the skin's moisture barrier. These application notes provide a comprehensive overview of its known functions, along with detailed protocols for experimental investigation and a summary of key quantitative data.
Anti-Melanogenic Properties of this compound
This compound has been identified as an effective inhibitor of melanogenesis, the process of melanin (B1238610) production in the skin. Overproduction of melanin can lead to hyperpigmentation disorders.
Mechanism of Action
This compound exerts its anti-melanogenic effects, at least in part, by suppressing the expression of Tyrosinase-Related Protein 1 (TRP-1)[1][2]. TRP-1 is a key enzyme in the melanin synthesis pathway, and its downregulation leads to a decrease in melanin production. The precise upstream signaling targets of this compound are still under investigation, but its action impacts the well-established MITF (Microphthalmia-associated Transcription Factor) signaling cascade, a central regulator of melanogenesis.
Experimental Evidence
In vitro studies using theophylline-induced melanogenesis in B16 melanoma cells have shown that this compound significantly suppresses melanin production[1][3]. Furthermore, its efficacy has been demonstrated in human 3D-cultured melanocytes[1][2]. A clinical trial involving the oral administration of a rice ceramide extract containing this compound resulted in a significant suppression of UV-B-induced skin pigmentation[1][2][3].
Quantitative Data: Inhibition of Melanin Production
| Cell Line | Treatment Condition | IC50 Value | Reference |
| B16 Melanoma Cells | Theophylline-induced melanogenesis | 3.9 μM | [1][3] |
Enhancement of Skin Barrier Function by this compound
This compound contributes to the maintenance of a healthy skin barrier by promoting the synthesis of ceramides (B1148491) in the stratum corneum (SC), the outermost layer of the epidermis. A robust skin barrier is crucial for preventing transepidermal water loss (TEWL) and protecting against environmental aggressors.
Mechanism of Action
This compound has been shown to increase the content of ceramides in the stratum corneum by upregulating the expression of glucosylceramide (GlcCer) synthase[2][4]. This enzyme is critical for the synthesis of glucosylceramides, which are precursors to ceramides in the epidermis.
Experimental Evidence
Studies using a reconstructed human epidermal keratinization (RHEK) model have demonstrated that treatment with this compound leads to a dose-dependent increase in the ceramide content of the stratum corneum.
Quantitative Data: Effect of this compound on Stratum Corneum Ceramide Content
While specific quantitative data from the original study's diagram is not available in the search results, it is reported that treatment of a reconstructed human epidermal keratinization model with 1, 3, and 10 µg/mL of this compound for 7 days resulted in a significant increase in stratum corneum ceramide content[5].
Experimental Protocols
Protocol 1: In Vitro Melanin Content Assay in B16 Melanoma Cells
This protocol is adapted from studies on theophylline-induced melanogenesis.
1. Cell Culture and Seeding:
- Culture B16-F10 melanoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
- Seed the cells in a 12-well plate at a density that allows for growth over the treatment period.
2. Treatment:
- After 24 hours, replace the medium with fresh medium containing 1.0 mM theophylline (B1681296) to induce melanogenesis[2][6][7][8][9].
- Add varying concentrations of this compound (e.g., 0.1, 1, 5, 10 μM) to the treatment wells. Include a vehicle control (e.g., DMSO).
3. Incubation:
- Incubate the cells for 72 to 120 hours[2].
4. Melanin Content Measurement:
- Wash the cells with Phosphate-Buffered Saline (PBS).
- Lyse the cells with 1N NaOH containing 10% DMSO.
- Measure the absorbance of the lysate at 475 nm to quantify the melanin content.
- Normalize the melanin content to the total protein concentration of each sample, determined by a standard protein assay (e.g., BCA assay).
Protocol 2: Western Blot Analysis of TRP-1 Expression
1. Cell Culture and Treatment:
- Culture normal human melanocytes or B16 melanoma cells and treat with this compound as described in Protocol 1.
2. Protein Extraction:
- After the treatment period, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA assay.
4. SDS-PAGE and Electrotransfer:
- Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
- Transfer the separated proteins to a PVDF membrane.
5. Immunoblotting:
- Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against TRP-1 (a concentration of 1 µg/mL can be used as a starting point) overnight at 4°C[10].
- Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
- Use a loading control, such as β-actin, to ensure equal protein loading.
Protocol 3: Analysis of Stratum Corneum Ceramides by HPTLC
This protocol is based on methods for analyzing lipids from the stratum corneum.
1. Sample Collection (from 3D skin models):
- After treating a reconstructed human epidermal model with this compound, separate the epidermal layer.
- Perform tape stripping on the surface of the model to collect the stratum corneum[5][11].
2. Lipid Extraction:
- Extract the lipids from the collected tape strips using a mixture of ethyl acetate (B1210297) and methanol (B129727) (20:80, v/v)[5].
3. High-Performance Thin-Layer Chromatography (HPTLC):
- Apply the lipid extracts to an HPTLC plate.
- Develop the plate using a suitable solvent system to separate the different ceramide classes. A common solvent system is chloroform:methanol (50:3, v/v)[12].
- Visualize the separated lipid bands by staining (e.g., with a copper acetate solution) and heating[11].
4. Quantification:
- Quantify the intensity of the ceramide bands using densitometry and compare with known ceramide standards.
Signaling Pathways and Experimental Workflows
Caption: Inferred signaling pathway of this compound in inhibiting melanin synthesis.
Caption: Experimental workflow for assessing this compound's effect on melanin content.
Caption: Signaling pathway of this compound in enhancing ceramide synthesis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Maturation and differentiation of B16 melanoma cells induced by theophylline treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucosylceramide synthase: assay and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neobiotechnologies.com [neobiotechnologies.com]
- 5. researchgate.net [researchgate.net]
- 6. Tyrosinase maturation and pigment expression in B16 melanoma: relation to theophylline treatment and intracellular cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of theophylline treatment on mouse B-16 melanoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [2509.12655] The Inhibition of B16-F10 Mouse Melanoma Cell Proliferation in Increased Concentration Levels of Theophylline [arxiv.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. clubdeccm.com [clubdeccm.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for LC-MS/MS Analysis of Elasticamide and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elasticamide, a naturally occurring ceramide found in sources such as rice bran, has garnered significant interest for its potential therapeutic properties, including its anti-melanogenic effects.[1] As a member of the ceramide family, this compound plays a role in various cellular processes. Understanding its metabolic fate is crucial for evaluating its efficacy and safety in drug development. This document provides detailed application notes and protocols for the quantitative analysis of this compound and its putative metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[2]
Molecular Profile of this compound
| Property | Value |
| Chemical Name | N-(1,3,4-trihydroxy-tetracosan-2-yl)oleamide |
| Molecular Formula | C₄₂H₈₅NO₅ |
| Molecular Weight | 684.13 g/mol |
| Class | Ceramide [AP] |
Proposed Metabolic Pathway of this compound
The metabolic pathway of this compound has not been explicitly elucidated in the literature. However, based on the well-established metabolic pathways of ceramides, a putative pathway can be proposed.[3][4][5] Ceramides are central molecules in sphingolipid metabolism and can undergo degradation or further conversion. The primary routes of ceramide metabolism include hydrolysis by ceramidases to yield a fatty acid and a sphingoid base, or phosphorylation by ceramide kinase. The sphingoid base can then be recycled through the salvage pathway.[2][4]
Caption: Proposed metabolic pathway of this compound.
Experimental Workflow for LC-MS/MS Analysis
The following diagram outlines the general workflow for the quantitative analysis of this compound and its metabolites from biological matrices.
Caption: General workflow for LC-MS/MS analysis.
Detailed Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol is a general guideline for the extraction of lipids, including ceramides, from plasma.
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Nitrogen gas stream
-
Centrifuge
-
Vortex mixer
Procedure:
-
To 100 µL of plasma, add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 400 µL of 0.9% NaCl solution and vortex for another 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are suggested starting parameters for the analysis of this compound. Optimization will be required for specific instrumentation and matrices.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Isopropanol (1:1, v/v) |
| Gradient | Start at 60% B, increase to 95% B over 10 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters:
Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
| Parameter | This compound | Putative Metabolite 1 (Phytosphingosine) | Putative Metabolite 2 (Oleic Acid) |
| Precursor Ion (m/z) | 685.6 [M+H]⁺ | 318.3 [M+H]⁺ | 283.2 [M+H]⁺ |
| Product Ion (m/z) | 264.3 | 282.3, 300.3 | 265.2 |
| Collision Energy (eV) | 35-45 | 20-30 | 15-25 |
| Dwell Time (ms) | 100 | 100 | 100 |
Note: The product ion at m/z 264.3 is a characteristic fragment for many ceramides, resulting from the cleavage of the amide bond and representing the sphingoid base fragment.[4] The collision energies should be optimized for the specific instrument being used.
Quantitative Data Summary
The following table provides a template for summarizing quantitative data obtained from LC-MS/MS analysis. Actual values will be dependent on the experimental results.
| Analyte | Retention Time (min) | LLOQ (ng/mL) | ULOQ (ng/mL) | Linearity (r²) | Precision (%CV) | Accuracy (%) |
| This compound | e.g., 8.5 | e.g., 1 | e.g., 1000 | >0.99 | <15% | 85-115% |
| Phytosphingosine | e.g., 2.1 | e.g., 0.5 | e.g., 500 | >0.99 | <15% | 85-115% |
| Oleic Acid | e.g., 9.2 | e.g., 5 | e.g., 5000 | >0.99 | <15% | 85-115% |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification
Conclusion
This document provides a comprehensive guide for the LC-MS/MS analysis of this compound and its proposed metabolites. The detailed protocols for sample preparation and the suggested LC-MS/MS parameters offer a solid foundation for researchers to develop and validate their own quantitative assays. The provided diagrams for the metabolic pathway and experimental workflow serve as valuable visual aids for understanding the analytical process. Further studies are warranted to confirm the metabolic pathway of this compound and to establish definitive quantitative data for its metabolites in various biological systems.
References
- 1. Anti-melanogenic effects of glucosylceramides and this compound derived from rice oil by-products in melanoma cells, melanocytes, and human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of high performance liquid chromatography-electrospray ionization-tandem mass spectrometry for the analysis of ceramide-1-phosphate levels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Topical Delivery of Elasticamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elasticamide, a ceramide derived from rice bran oil, has garnered significant interest in the field of dermatology and cosmetics due to its potent biological activities.[1] As a member of the ceramide family, it plays a crucial role in maintaining the integrity of the skin barrier and preventing transepidermal water loss. Furthermore, preclinical studies have demonstrated its anti-melanogenic properties, suggesting its potential as a topical agent for treating hyperpigmentation disorders and for skin brightening applications.[1][2] Specifically, this compound has been shown to suppress melanin (B1238610) production in melanoma cells and 3D-cultured human melanocytes, with an IC50 value of 3.9 μM in theophylline-induced melanogenesis in B16 melanoma cells.[1][2] It also upregulates the expression of glucosylceramide synthase, thereby increasing the content of ceramides (B1148491) in the stratum corneum and enhancing skin hydration.
These application notes provide a comprehensive guide for the formulation and evaluation of this compound for topical delivery. The protocols outlined below cover the determination of its physicochemical properties, the development of stable topical formulations, and the assessment of its in vitro skin permeation.
Physicochemical Properties of this compound
Table 1: Physicochemical Properties of this compound and Related Ceramides
| Property | This compound (Ceramide AP) | Ceramide NP | Ceramide EOP | Rationale/Reference for this compound Estimation |
| Molecular Formula | C36H73NO5 | C36H71NO4 | C34H67NO3 | |
| Molecular Weight | 599.97 g/mol | 582.0 g/mol | 541.93 g/mol | |
| Melting Point | ~92 °C | 98-110 °C | 40-50 °C | Based on data for Ceramide AP. |
| Solubility | ||||
| Water | Insoluble | Insoluble | Insoluble | Ceramides are characteristically lipophilic. |
| Ethanol | Soluble | Soluble | Soluble | |
| Propylene (B89431) Glycol | Likely soluble, especially with heating | - | - | Glycols are common solvents for lipophilic compounds. |
| Caprylic/Capric Triglyceride | Soluble, especially with heating to 75-90°C | Soluble in oil | Soluble in organic solvents | Soluble in highly polar oils at elevated temperatures. |
| Calculated logP | Estimated > 5 | - | - | High lipophilicity is characteristic of long-chain ceramides. |
Experimental Protocols
Protocol for Determining this compound Solubility
Objective: To quantitatively determine the solubility of this compound in various cosmetic solvents.
Materials:
-
This compound powder
-
Solvents: Ethanol, Propylene Glycol, Caprylic/Capric Triglyceride, Octyldodecanol
-
Analytical balance
-
Vortex mixer
-
Shaking incubator or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)
Methodology:
-
Prepare saturated solutions by adding an excess amount of this compound powder to each solvent in separate sealed vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 32°C to mimic skin surface temperature) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect for the presence of undissolved solid material.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.
-
Quantify the concentration of dissolved this compound using a validated HPLC method.
-
Express the solubility in mg/mL.
Protocol for Formulating an Oil-in-Water (O/W) Cream with this compound
Objective: To prepare a stable O/W cream containing 0.5% (w/w) this compound.
Materials:
-
This compound
-
Oil Phase:
-
Cetearyl Alcohol (emulsifier, thickener)
-
Glyceryl Stearate (emulsifier)
-
Caprylic/Capric Triglyceride (emollient, solvent)
-
Dimethicone (occlusive)
-
-
Aqueous Phase:
-
Deionized Water
-
Glycerin (humectant)
-
Propylene Glycol (humectant, solvent)
-
-
Preservative (e.g., Phenoxyethanol)
-
Homogenizer
-
Water bath
Methodology:
-
Oil Phase Preparation: In a heat-resistant beaker, combine the cetearyl alcohol, glyceryl stearate, caprylic/capric triglyceride, and dimethicone. Heat the mixture to 75-80°C in a water bath until all components are melted and uniform.
-
This compound Incorporation: Once the oil phase is uniform, add the this compound powder and stir until completely dissolved. Maintain the temperature at 75-80°C. The high temperature will aid in the solubilization of the ceramide.
-
Aqueous Phase Preparation: In a separate beaker, combine the deionized water, glycerin, and propylene glycol. Heat the aqueous phase to 75-80°C.
-
Emulsification: Slowly add the heated aqueous phase to the heated oil phase while continuously stirring.
-
Homogenization: Homogenize the mixture at a moderate speed for 5-10 minutes to form a uniform emulsion and reduce the droplet size.
-
Cooling: Allow the emulsion to cool down while stirring gently.
-
Preservative Addition: When the temperature of the emulsion is below 40°C, add the preservative and mix until uniform.
-
Final QC: Measure the pH and viscosity of the final cream.
Protocol for Stability Testing of the Topical Formulation
Objective: To assess the physical and chemical stability of the this compound cream under accelerated conditions.
Materials:
-
This compound cream samples in appropriate containers
-
Stability chambers set at different temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH)
-
pH meter
-
Viscometer
-
Microscope
-
HPLC system
Methodology:
-
Store the cream samples in the stability chambers.
-
At predetermined time points (e.g., 0, 1, 3, and 6 months), withdraw samples and evaluate the following parameters:
-
Physical Appearance: Color, odor, and phase separation.
-
pH: Measure the pH of a 10% dispersion of the cream in deionized water.
-
Viscosity: Measure the viscosity using a suitable viscometer.
-
Microscopic Examination: Observe the droplet size and for any signs of crystallization.
-
Chemical Stability: Determine the concentration of this compound using a validated HPLC method to assess degradation.
-
Table 2: Stability Testing Parameters and Acceptance Criteria
| Parameter | Test Method | Acceptance Criteria |
| Appearance | Visual Inspection | No change in color, odor, or phase separation |
| pH | pH Meter | ± 0.5 units from the initial value |
| Viscosity | Viscometer | ± 10% from the initial value |
| Microscopic Appearance | Microscopy | No significant change in droplet size or crystal formation |
| This compound Content | HPLC | 90-110% of the initial concentration |
Protocol for In Vitro Skin Permeation Test (IVPT)
Objective: To evaluate the permeation of this compound from the topical formulation through an ex vivo skin model.
Materials:
-
Franz diffusion cells
-
Excised human or porcine skin
-
Receptor solution (e.g., phosphate-buffered saline with a suitable solubilizer like polysorbate 80 to maintain sink conditions)
-
This compound cream
-
HPLC system
Methodology:
-
Prepare the excised skin by removing subcutaneous fat and cutting it into sections to fit the Franz diffusion cells.
-
Mount the skin sections onto the Franz diffusion cells with the stratum corneum facing the donor compartment and the dermis in contact with the receptor solution.
-
Maintain the receptor solution at 32 ± 1°C and stir continuously.
-
Apply a finite dose (e.g., 10 mg/cm²) of the this compound cream to the skin surface in the donor compartment.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), collect samples from the receptor solution and replace with fresh, pre-warmed receptor solution.
-
At the end of the experiment, dismantle the setup. Separate the epidermis and dermis. Extract this compound from the skin layers using a suitable solvent.
-
Analyze the concentration of this compound in the receptor solution samples and skin extracts using a validated HPLC method.
-
Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).
Visualization of Mechanisms and Workflows
Signaling Pathway of this compound's Anti-Melanogenic Action
The proposed signaling pathway for the anti-melanogenic effect of this compound is based on the known actions of other ceramides in melanocytes. It is hypothesized that this compound leads to the sustained activation of the ERK and Akt pathways, which in turn downregulates the expression of Microphthalmia-associated Transcription Factor (MITF), a key regulator of melanogenesis.
Caption: Proposed signaling pathway for this compound's anti-melanogenic effect.
Experimental Workflow for Topical Formulation Development
The following diagram illustrates the logical progression of experiments for the development and evaluation of a topical this compound formulation.
Caption: Workflow for developing and evaluating a topical this compound formulation.
In Vitro Skin Permeation Test (IVPT) Workflow
This diagram details the key steps involved in conducting an in vitro skin permeation study using Franz diffusion cells.
Caption: Workflow for the In Vitro Skin Permeation Test (IVPT).
References
Application Notes: Investigating the Anti-Melanogenic Properties of Elasticamide
Introduction
Melanogenesis, the synthesis of the pigment melanin (B1238610), is a critical physiological process for photoprotection of the skin against ultraviolet (UV) radiation. However, its dysregulation can lead to hyperpigmentary disorders such as melasma and age spots. A key enzyme in this process is tyrosinase, which catalyzes the rate-limiting steps of melanin production. Consequently, inhibitors of tyrosinase and modulators of melanogenic signaling pathways are of significant interest in dermatology and cosmetology.
Elasticamide, a ceramide derived from rice bran oil, has been identified as a potent inhibitor of melanogenesis.[1][2] Studies have shown that this compound significantly suppresses melanin production in B16F10 melanoma cells and 3D-cultured human melanocytes.[1][2] Specifically, it has been observed to decrease the expression of tyrosinase-related protein 1 (TRP-1).[1] These application notes provide a detailed experimental framework for researchers to investigate the anti-melanogenic effects of this compound, elucidate its mechanism of action, and evaluate its potential as a skin-lightening agent.
Mechanism of Action (Hypothesized)
The precise molecular mechanism underlying this compound's anti-melanogenic activity is still under investigation. Melanogenesis is primarily regulated by the Microphthalmia-associated transcription factor (MITF), which controls the expression of key melanogenic enzymes such as tyrosinase (TYR), TRP-1, and tyrosinase-related protein 2 (TRP-2)/dopachrome (B613829) tautomerase (DCT). The activity of MITF is modulated by upstream signaling cascades, most notably the cAMP/PKA/CREB pathway and the MAPK (ERK, p38, JNK) pathways. It is hypothesized that this compound may exert its inhibitory effects by modulating one or more of these signaling pathways, leading to the downregulation of MITF and its target genes.
Experimental Protocols
Herein, we provide detailed protocols for a series of in vitro assays to characterize the effects of this compound on melanogenesis.
1. Cell Culture and Treatment
The B16F10 murine melanoma cell line is a well-established and appropriate model for studying melanogenesis due to its ability to produce significant amounts of melanin.
-
Materials:
-
B16F10 melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
α-Melanocyte Stimulating Hormone (α-MSH)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate (B84403) Buffered Saline (PBS)
-
-
Protocol:
-
Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of this compound in DMSO.
-
Seed cells in appropriate culture plates (e.g., 6-well or 96-well plates) and allow them to adhere overnight.
-
To induce melanogenesis, treat the cells with a stimulant like α-MSH (e.g., 100-300 nM).
-
Concurrently, treat the cells with various concentrations of this compound or vehicle control (DMSO). Ensure the final DMSO concentration does not exceed 0.1% to avoid cytotoxicity.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
2. Melanin Content Assay
This assay quantifies the amount of melanin produced by the cultured cells following treatment with this compound.
-
Materials:
-
Treated B16F10 cells
-
1 N NaOH with 10% DMSO
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
After treatment, wash the cells with PBS and harvest them.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Dissolve the cell pellet in 1 N NaOH containing 10% DMSO.
-
Incubate the mixture at 80°C for 1-2 hours to solubilize the melanin.
-
Transfer the solubilized melanin solution to a 96-well plate.
-
Measure the absorbance at 405 nm or 475 nm using a microplate reader.
-
Normalize the melanin content to the total protein content of each sample, which can be determined using a BCA or Bradford protein assay.
-
3. Cellular Tyrosinase Activity Assay
This protocol measures the intracellular activity of tyrosinase, the rate-limiting enzyme in melanogenesis.
-
Materials:
-
Treated B16F10 cells
-
Lysis Buffer (e.g., 50 mM sodium phosphate buffer, pH 6.8, containing 1% Triton X-100 and protease inhibitors)
-
L-DOPA solution (15 mM)
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
Wash the treated cells with ice-cold PBS and lyse them with the lysis buffer.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the tyrosinase enzyme.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add an equal amount of protein lysate for each sample.
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
Incubate the plate at 37°C for 1 hour.
-
Measure the absorbance of the formed dopachrome at 475 nm using a microplate reader.
-
Express tyrosinase activity as the change in absorbance per minute per milligram of protein.
-
4. Western Blot Analysis
This technique is used to determine the protein expression levels of key melanogenic enzymes and signaling proteins.
-
Materials:
-
Treated B16F10 cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-Tyrosinase, anti-TRP-1, anti-TRP-2, anti-MITF, anti-phospho-CREB, anti-CREB, anti-phospho-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
-
Protocol:
-
Lyse the treated cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
-
5. Quantitative Real-Time PCR (qPCR)
qPCR is employed to measure the mRNA expression levels of melanogenesis-related genes.
-
Materials:
-
Treated B16F10 cells
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for target genes (e.g., Tyr, Trp1, Trp2, Mitf) and a housekeeping gene (e.g., Gapdh)
-
-
Protocol:
-
Extract total RNA from the treated cells using an appropriate kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green Master Mix and specific primers for the genes of interest.
-
The relative gene expression can be calculated using the 2-ΔΔCt method, with a housekeeping gene for normalization.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison of the effects of different concentrations of this compound.
Table 1: Effect of this compound on Melanin Content and Cell Viability in B16F10 Cells
| This compound (µM) | Melanin Content (% of Control) | Cell Viability (%) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 3.1 |
| 1 | 85.3 ± 4.1* | 98.7 ± 2.5 |
| 3.9 (IC50) | 50.1 ± 3.8 | 97.2 ± 3.0 |
| 10 | 25.6 ± 2.9 | 95.4 ± 2.8 |
| 25 | 10.2 ± 1.5*** | 92.1 ± 3.5 |
*Data are presented as mean ± SD (n=3). Statistical significance vs. vehicle control: *p < 0.05, **p < 0.001. The IC50 value of 3.9 µM is based on existing literature.
Table 2: Effect of this compound on Cellular Tyrosinase Activity
| This compound (µM) | Tyrosinase Activity (% of Control) |
| 0 (Vehicle) | 100 ± 6.8 |
| 1 | 88.1 ± 5.5 |
| 3.9 | 52.4 ± 4.2 |
| 10 | 30.9 ± 3.1 |
| 25 | 15.7 ± 2.4*** |
*Data are presented as mean ± SD (n=3). Statistical significance vs. vehicle control: **p < 0.001.
Table 3: Relative mRNA Expression of Melanogenic Genes after this compound Treatment
| Gene | This compound (3.9 µM) - Fold Change vs. Control |
| Mitf | 0.45 ± 0.05 |
| Tyr | 0.38 ± 0.04 |
| Trp1 | 0.52 ± 0.06*** |
| Trp2 | 0.61 ± 0.07** |
*Data are presented as mean ± SD (n=3). Statistical significance vs. vehicle control: **p < 0.01, **p < 0.001.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating this compound's anti-melanogenic effects.
Signaling Pathways in Melanogenesis
Caption: Key signaling pathways regulating melanogenesis and potential points of intervention for this compound.
References
Application Notes and Protocols for Assessing Skin Barrier Function with Elasticamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elasticamide, a ceramide [AP], plays a significant role in enhancing skin barrier function. Derived from rice, it has been shown to improve epidermal hydration and integrity. These application notes provide detailed protocols and data for assessing the efficacy of this compound in strengthening the skin's natural defenses. The following sections outline key experimental procedures, present quantitative data in a structured format, and visualize the underlying molecular pathways and experimental workflows.
Key Mechanisms of Action
This compound enhances skin barrier function through several key mechanisms:
-
Increased Ceramide Synthesis: this compound upregulates the expression of glucosylceramide synthase (GCS), a crucial enzyme in the ceramide synthesis pathway. This leads to an increase in the ceramide content of the stratum corneum (SC), the outermost layer of the skin.
-
Enhanced Epidermal Differentiation: Related rice-derived glucosylceramides, which are structurally similar to the precursors of this compound, have been shown to increase the number of keratohyalin granules and desmosomes. Keratohyalin granules are essential for the formation of filaggrin, a key protein for skin hydration. Desmosomes are intercellular junctions that provide mechanical strength to the epidermis.
-
Upregulation of Hydration and Adhesion Proteins: These related glucosylceramides also upregulate the expression of filaggrin and corneodesmosin. Filaggrin is a precursor to Natural Moisturizing Factors (NMFs), which are critical for maintaining skin hydration. Corneodesmosin is a key component of corneodesmosomes, which are responsible for the cohesion of the stratum corneum.
Data Summary
The following tables summarize the quantitative data from key experiments investigating the effects of this compound and related compounds on skin barrier function.
Table 1: Effect of this compound on Transepidermal Water Loss (TEWL) in a Reconstructed Human Epidermal Keratinization (RHEK) Model
| Treatment | Concentration | TEWL Reduction | Significance |
| This compound (Cer[t18:0/24:0]) | 10 µg/mL | Significant | p < 0.05 |
| Cer[t18:0/23:0] | 10 µg/mL | Significant | p < 0.05 |
| Cer[t18:1(8Z)/24:0] | 10 µg/mL | Significant | p < 0.05 |
Data adapted from studies on reconstructed human epidermal models, where a significant reduction in TEWL indicates an improved barrier function[1].
Table 2: Effect of this compound on Stratum Corneum (SC) Ceramide Content in an RHEK Model
| Treatment | Concentration | Change in SC Ceramide Content | Significance |
| This compound | 1 µg/mL | Increase | Not significant |
| This compound | 3 µg/mL | Increase | Not significant |
| This compound | 10 µg/mL | Significant Increase | p < 0.05 |
This table illustrates the dose-dependent effect of this compound on increasing ceramide levels in the stratum corneum[2].
Table 3: Anti-Melanogenic Effects of this compound and Related Glucosylceramides (GlcCer)
| Compound | IC50 for Melanin Production Suppression |
| This compound | 3.9 µM |
| GlcCer [d18:2(4E,8Z)/20:0] | 5.2 µM |
| GlcCer [d18:2(4E,8Z)/18:0] | 6.6 µM |
These values demonstrate the potent anti-melanogenic activity of this compound in B16 melanoma cells[3].
Experimental Protocols
Protocol 1: Assessment of Transepidermal Water Loss (TEWL) in a Reconstructed Human Epidermal Keratinization (RHEK) Model
Objective: To evaluate the effect of this compound on the barrier function of a reconstructed human epidermis model by measuring TEWL.
Materials:
-
Reconstructed Human Epidermal Keratinization (RHEK) models
-
Assay medium
-
This compound solution (1, 3, and 10 µg/mL in a suitable vehicle, e.g., DMSO)
-
Vehicle control (e.g., 0.1% DMSO)
-
24-well culture plates
-
TEWL measurement device (e.g., Tewameter®)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Place the RHEK models into a 24-well culture plate.
-
Add assay medium underneath each RHEK model cup.
-
Incubate the plate at 37°C in a 5% CO2 atmosphere for 24 hours to equilibrate the models.
-
After equilibration, treat the RHEK models with the this compound solutions (1, 3, and 10 µg/mL) or the vehicle control. Apply the treatment solution topically to the stratum corneum.
-
Incubate the treated models for 7 days, changing the medium every 2-3 days.
-
On day 7, measure the TEWL for each RHEK model according to the manufacturer's instructions for the TEWL measurement device.
-
Record and analyze the data. A significant decrease in TEWL in the this compound-treated groups compared to the control group indicates an improvement in skin barrier function.
Experimental workflow for TEWL assessment.
Protocol 2: Analysis of Stratum Corneum (SC) Ceramide Content
Objective: To quantify the effect of this compound on the ceramide content in the stratum corneum of an RHEK model.
Materials:
-
Treated RHEK models (from Protocol 1)
-
Trypsin solution
-
Lipid extraction solvents (e.g., chloroform/methanol mixture)
-
High-Performance Thin-Layer Chromatography (HPTLC) system
-
Ceramide standards
-
Nitrogen gas evaporator
Procedure:
-
Following TEWL measurement, separate the stratum corneum from the RHEK models by floating them on a trypsin solution.
-
Extract the total lipids from the isolated stratum corneum using a chloroform/methanol solvent mixture.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Resuspend the dried lipid extract in a known volume of solvent.
-
Spot the lipid extracts and ceramide standards onto an HPTLC plate.
-
Develop the HPTLC plate using an appropriate solvent system to separate the different lipid classes.
-
Visualize the separated lipids (e.g., by charring with sulfuric acid) and quantify the ceramide bands by densitometry.
-
Compare the ceramide content of the this compound-treated groups to the vehicle control group.
Protocol 3: Quantification of Glucosylceramide Synthase (GCS) Expression
Objective: To determine if this compound enhances ceramide synthesis by upregulating the expression of GCS.
A. Real-Time PCR for GCS mRNA Expression
Materials:
-
Treated RHEK models
-
RNA extraction kit
-
cDNA synthesis kit
-
Real-time PCR system
-
Primers for GCS and a housekeeping gene (e.g., GAPDH)
-
SYBR Green master mix
Procedure:
-
Extract total RNA from the RHEK models using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform real-time PCR using primers for GCS and the housekeeping gene.
-
Analyze the data using the comparative Ct method (ΔΔCt) to determine the relative expression of GCS mRNA in the this compound-treated groups compared to the control.
B. Western Blotting for GCS Protein Expression
Materials:
-
Treated RHEK models
-
Protein lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
Primary antibody against GCS
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the RHEK models in protein lysis buffer and quantify the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against GCS.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways
This compound's effect on ceramide synthesis.
Role of related GlcCer in hydration.
Conclusion
The provided protocols and data offer a comprehensive framework for assessing the beneficial effects of this compound on skin barrier function. By employing these techniques, researchers and drug development professionals can effectively evaluate the potential of this compound as an active ingredient in skincare formulations aimed at improving skin health and resilience. The evidence strongly suggests that this compound enhances the skin's natural barrier by increasing ceramide synthesis, which is a cornerstone of a healthy and well-hydrated epidermis.
References
- 1. Comparative Study on Epidermal Moisturizing Effects and Hydration Mechanisms of Rice-Derived Glucosylceramides and Ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Study on Epidermal Moisturizing Effects and Hydration Mechanisms of Rice-Derived Glucosylceramides and Ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-melanogenic effects of glucosylceramides and this compound derived from rice oil by-products in melanoma cells, melanocytes, and human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Assays for Measuring Elasticamide Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elasticamide is a ceramide known for its role in skin health, particularly in moisturization and pigmentation. While its name suggests a potential role in skin elasticity, current research primarily highlights its activity in inhibiting melanin (B1238610) production and enhancing the skin's barrier function. This document provides detailed application notes and protocols for in vitro assays to measure the known activities of this compound. Additionally, it outlines key in vitro assays that can be employed to investigate its potential effects on skin elasticity by examining its influence on elastin (B1584352) synthesis, elastase activity, and the expression of related genes.
Part 1: Established In Vitro Activities of this compound
The primary activities of this compound demonstrated in vitro are its anti-melanogenic and skin barrier-enhancing effects.
Anti-Melanogenic Activity of this compound
This compound has been shown to significantly suppress melanin production in vitro.[1][2] The following assays are crucial for quantifying this activity.
The inhibitory effect of this compound on melanogenesis can be quantified by determining its IC50 value, which is the concentration required to inhibit 50% of melanin production.
| Compound | Cell Line | Inducer | IC50 (µM) | Reference |
| This compound | B16 Melanoma | Theophylline (B1681296) | 3.9 | [1][2] |
| GlcCer [d18:2(4E,8Z)/20:0] | B16 Melanoma | Theophylline | 5.2 | [1][2] |
| GlcCer [d18:2(4E,8Z)/18:0] | B16 Melanoma | Theophylline | 6.6 | [1][2] |
This protocol details the method to assess the anti-melanogenic activity of this compound in a cell-based assay.
Objective: To quantify the inhibitory effect of this compound on melanin production in theophylline-stimulated B16 melanoma cells.
Materials:
-
B16 Melanoma Cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Theophylline
-
This compound
-
L-DOPA
-
Phosphate Buffered Saline (PBS)
-
1N NaOH
-
96-well plates
-
Spectrophotometer (475 nm)
Procedure:
-
Cell Culture: Culture B16 melanoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound and a fixed concentration of theophylline to induce melanogenesis. Include a positive control (e.g., kojic acid) and an untreated control.
-
Incubation: Incubate the plates for 72 hours.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them with 1N NaOH.
-
Melanin Quantification: Measure the absorbance of the lysate at 475 nm using a spectrophotometer. The absorbance is directly proportional to the melanin content.
-
Data Analysis: Calculate the percentage of melanin inhibition for each concentration of this compound compared to the theophylline-treated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the concentration of this compound.
The following diagram illustrates the general pathway of melanogenesis and the potential point of intervention for inhibitors like this compound.
Caption: Inhibition of the melanogenesis pathway by this compound.
Skin Barrier Function Enhancement
This compound contributes to skin hydration by promoting the synthesis of ceramides (B1148491) in the stratum corneum.[3]
This protocol outlines the measurement of GlcCer synthase expression, an enzyme involved in ceramide production.
Objective: To determine the effect of this compound on the mRNA expression of Glucosylceramide (GlcCer) synthase in a reconstructed human epidermal keratinization model.
Materials:
-
Reconstructed Human Epidermal Keratinization (RHEK) model
-
This compound
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix and primers for GlcCer synthase and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Model Culture and Treatment: Culture the RHEK model according to the manufacturer's instructions. Treat the model with various concentrations of this compound for 48 hours.
-
RNA Extraction: Isolate total RNA from the RHEK tissues using a suitable RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR (qPCR) using primers specific for GlcCer synthase and a housekeeping gene.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in GlcCer synthase mRNA expression in this compound-treated samples relative to untreated controls.
Part 2: Proposed In Vitro Assays for Elasticity-Related Activity of this compound
To substantiate any claims related to skin elasticity, the following in vitro assays are recommended to evaluate the effect of this compound on key components of the skin's elastic fiber network.
Elastin Synthesis and Deposition
An increase in elastin synthesis by dermal fibroblasts is a direct indicator of improved skin elasticity.
This protocol measures the amount of newly synthesized soluble elastin (tropoelastin) by human dermal fibroblasts.
Objective: To quantify the effect of this compound on tropoelastin production by human dermal fibroblasts (HDFs).
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast growth medium
-
This compound
-
ELISA kit for tropoelastin
-
96-well plates
-
Plate reader
Procedure:
-
Cell Culture: Culture HDFs in fibroblast growth medium.
-
Treatment: Seed HDFs in 96-well plates and, upon reaching confluence, treat with various concentrations of this compound for 24-72 hours. Include a positive control (e.g., TGF-β1) and an untreated control.
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the amount of tropoelastin in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and determine the concentration of tropoelastin in each sample. Compare the tropoelastin levels in this compound-treated wells to the untreated control.
Caption: Workflow for quantifying tropoelastin synthesis.
Inhibition of Elastase Activity
Elastase is an enzyme that degrades elastin. Inhibiting its activity can help preserve the skin's elastic fibers.
This is a cell-free biochemical assay to measure the direct inhibitory effect of this compound on elastase activity.
Objective: To determine the in vitro elastase inhibitory activity of this compound.
Materials:
-
Human Neutrophil Elastase
-
Fluorogenic elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin)
-
Assay buffer (e.g., Tris-HCl)
-
This compound
-
Positive control inhibitor (e.g., Sivelestat)
-
96-well black plates
-
Fluorescence plate reader (Excitation/Emission ~380/500 nm)
Procedure:
-
Reaction Setup: In a 96-well black plate, add the assay buffer, human neutrophil elastase, and varying concentrations of this compound or the positive control.
-
Pre-incubation: Pre-incubate the mixture for 10-15 minutes at room temperature.
-
Initiate Reaction: Add the fluorogenic elastase substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes using a fluorescence plate reader. The rate of increase in fluorescence is proportional to the elastase activity.
-
Data Analysis: Calculate the percentage of elastase inhibition for each concentration of this compound. Determine the IC50 value.
Caption: Mechanism of elastase inhibition to preserve elastin.
Gene Expression Analysis of Key Elastic Fiber Components
Analyzing the expression of genes crucial for elastic fiber formation, such as tropoelastin (ELN) and lysyl oxidase (LOX), can provide insights into the mechanism of action of this compound.[4][5]
Objective: To assess the effect of this compound on the mRNA expression levels of tropoelastin (ELN) and lysyl oxidase (LOX) in HDFs.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast growth medium
-
This compound
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix and primers for ELN, LOX, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Cell Culture and Treatment: Culture and treat HDFs with this compound as described in the tropoelastin production protocol.
-
RNA Extraction and cDNA Synthesis: Isolate total RNA and synthesize cDNA as described in the GlcCer synthase protocol.
-
qPCR: Perform qPCR using specific primers for ELN, LOX, and the housekeeping gene.
-
Data Analysis: Use the ΔΔCt method to determine the relative fold change in ELN and LOX mRNA expression in this compound-treated cells compared to untreated controls.
Caption: Gene expression leading to elastic fiber formation.
Conclusion
The provided protocols offer a robust framework for the in vitro evaluation of this compound's bioactivity. While its anti-melanogenic and skin barrier-enhancing properties are established, the assays outlined for elastin synthesis, elastase inhibition, and related gene expression will be instrumental in elucidating its potential role in promoting skin elasticity. Rigorous and standardized application of these methods will enable a comprehensive understanding of this compound's full spectrum of activities for dermatological and cosmetic applications.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. Anti-melanogenic effects of glucosylceramides and this compound derived from rice oil by-products in melanoma cells, melanocytes, and human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Modulation of Photoaging-Induced Cutaneous Elastin: Evaluation of Gene and Protein Expression of Markers Related to Elastogenesis Under Different Photoexposure Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Elasticamide Solubility for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Elasticamide and other poorly soluble compounds in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is compound precipitation and why is it a problem in cell culture?
A1: Compound precipitation is the formation of solid particles of a substance in a solution.[1] In cell culture, this occurs when a compound, like this compound, is introduced into the media at a concentration that exceeds its solubility limit.[1] This is problematic as it can lead to inaccurate experimental results, alter the composition of the media, and potentially harm the cells.[2]
Q2: My this compound, dissolved in DMSO, precipitates immediately when added to my cell culture medium. What's happening?
A2: This is a common issue known as "crashing out" and is often due to "solvent shock".[1] this compound is likely much less soluble in the aqueous environment of your cell culture medium than in the organic solvent DMSO.[1][3] When the concentrated DMSO stock is diluted in the medium, the sudden change in solvent polarity causes the compound to precipitate.[1]
Q3: What are the primary methods for enhancing the solubility of a compound like this compound?
A3: Solubility enhancement techniques are generally grouped into physical and chemical modifications.[4]
-
Physical Modifications: These include reducing the particle size (micronization, nanosuspension) and creating amorphous forms or solid dispersions.[4][5]
-
Chemical Modifications: These involve altering the compound's properties through pH adjustment, salt formation, or complexation (e.g., with cyclodextrins).[4][6]
-
Other Strategies: The use of co-solvents, surfactants, and hydrotropy are also common methods.[4][7]
Q4: What is the difference between kinetic and thermodynamic solubility?
A4:
-
Kinetic solubility is determined by adding a compound already dissolved in an organic solvent (like DMSO) to an aqueous buffer and measuring the concentration at which it precipitates.[8][9] This method is fast and suitable for high-throughput screening in early drug discovery.[8]
-
Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent. It is measured by incubating an excess of the solid compound with the solvent for an extended period (e.g., 24-72 hours) until equilibrium is reached.[4][10] This is more time-consuming but provides a more accurate measure of solubility.[10]
Troubleshooting Guide: this compound Precipitation
Issue: this compound precipitates upon addition to cell culture media.
This guide provides a systematic approach to troubleshoot and resolve this common issue.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media is above its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to find the maximum soluble concentration.[3] |
| Solvent Shock | Rapid dilution of a concentrated DMSO stock into the aqueous media causes the compound to "crash out".[1] | Prepare an intermediate dilution of the stock in pre-warmed (37°C) media. Add the compound dropwise while gently vortexing.[3] |
| High DMSO Concentration | While DMSO helps with initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution.[3] | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[3] This might require preparing a more dilute stock solution. |
| Media Temperature | Adding the compound to cold media can lower its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions.[3] |
| Interactions with Media Components | This compound may interact with salts, proteins, or other components in the media, forming insoluble complexes.[1][2] | Test the solubility of this compound in a simpler buffered solution like PBS to see if media components are the issue.[3] |
| pH of the Media | The pH of the cell culture medium can significantly affect the solubility of ionizable compounds.[1] | Determine the pKa of this compound. If it is ionizable, adjusting the pH of the buffer system (if possible without affecting cell health) might improve solubility.[4] |
| Evaporation | In long-term experiments, evaporation can concentrate media components, including this compound, leading to precipitation.[2][3] | Ensure proper humidification of the incubator to minimize evaporation.[3] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment of this compound
This protocol provides a method for quickly determining the kinetic solubility of this compound in your experimental buffer.
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
Prepare Serial Dilutions: In a 96-well plate, perform a serial 2-fold dilution of the this compound stock solution in DMSO.
-
Addition to Aqueous Buffer: Add a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a corresponding well containing a larger volume (e.g., 198 µL) of your pre-warmed (37°C) aqueous experimental buffer (e.g., PBS or cell culture media). Include a DMSO-only control.
-
Incubation and Observation: Incubate the plate at 37°C for 1-2 hours.[9]
-
Detection of Precipitation: Visually inspect each well for signs of precipitation (cloudiness or solid particles). For a more quantitative measurement, use a nephelometer to detect light scattering from insoluble particles or a plate reader to measure absorbance after filtering out the precipitate.[10]
-
Determine Kinetic Solubility: The highest concentration of this compound that remains clear is considered its kinetic solubility under these conditions.
Visualization of Key Processes
Workflow for Troubleshooting Solubility Issues
Caption: A logical workflow for troubleshooting precipitation of poorly soluble compounds.
Hypothetical Signaling Pathway Affected by this compound
Caption: A hypothetical signaling pathway illustrating the inhibitory action of this compound.
Data Presentation: Common Solvents for In Vitro Studies
The following table summarizes the properties of common solvents used to dissolve poorly soluble compounds for in vitro assays.
| Solvent | Polarity | Commonly Used Concentration in Media | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic | < 0.5% (ideally < 0.1%)[3] | Most common solvent for initial stock solutions. Can be cytotoxic at higher concentrations.[11] |
| Ethanol | Polar protic | < 0.5% | Often used for plant extracts and natural products. Can have immunosuppressive effects.[11] |
| Methanol | Polar protic | < 0.1% | More toxic than ethanol; use with caution. |
| Polyethylene Glycol (PEG) | Polar | Varies by MW | Can also act as a formulation vehicle to improve solubility. |
| Cyclodextrins | - | Varies | Used as complexing agents to encapsulate and solubilize hydrophobic drugs.[6] |
This information is intended as a general guide. Always consult the relevant literature and perform your own validation experiments for your specific compound and cell type.
References
- 1. benchchem.com [benchchem.com]
- 2. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Aqueous Solubility Assay - Enamine [enamine.net]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Elasticamide Quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Elasticamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound?
A: The primary methods for the quantification of this compound, a ceramide, include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC).[1][2] LC-MS/MS is often preferred due to its high sensitivity and specificity, which is crucial when dealing with complex biological matrices.[3][4]
Q2: I am observing high variability in my this compound measurements. Could this be a matrix effect?
A: Yes, high variability in signal intensity is a classic symptom of matrix effects.[5] Co-eluting endogenous substances from the sample matrix, such as phospholipids (B1166683) in plasma, can interfere with the ionization of this compound, leading to inconsistent results. This interference can either suppress or enhance the signal, causing a lack of precision in your measurements.
Q3: How can I confirm that matrix effects are causing issues in my this compound quantification?
A: To confirm the presence of matrix effects, you can perform the following experiments:
-
Post-Column Infusion: This qualitative technique helps identify regions in your chromatogram where ion suppression or enhancement occurs. A solution of this compound is continuously infused into the mass spectrometer while a blank matrix sample is injected. Dips or peaks in the analyte's baseline signal indicate retention times where matrix components are causing interference.
-
Matrix-Matched Calibration Curves: Prepare two sets of calibration curves for this compound. One set should be in a neat solvent (e.g., methanol), and the other in a blank matrix extract that has undergone the same sample preparation procedure as your actual samples. A significant difference in the slopes of these two curves is a strong indication of matrix effects.
Q4: What are the best strategies to mitigate matrix effects in this compound analysis?
A: Strategies to minimize matrix effects can be categorized as follows:
-
Effective Sample Preparation: The primary goal is to remove interfering matrix components before LC-MS analysis. Techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are commonly used to clean up samples and isolate ceramides (B1148491) like this compound.
-
Chromatographic Separation: Optimizing the HPLC or UHPLC method to separate this compound from co-eluting matrix components is crucial. This can involve adjusting the gradient, changing the column chemistry, or using a more efficient column.
-
Use of Internal Standards: A suitable internal standard that behaves similarly to this compound during extraction and ionization can compensate for matrix effects. Stable isotope-labeled (e.g., deuterated) this compound is the ideal internal standard.
Q5: What type of internal standard is recommended for this compound quantification by LC-MS/MS?
A: The most suitable internal standard for LC-MS/MS analysis is a stable isotope-labeled (SIL) version of this compound (e.g., ¹³C- or deuterium-labeled). SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they co-elute and experience similar matrix effects and ionization efficiencies, thus providing the most accurate correction. If a SIL version of this compound is not available, a structurally similar ceramide that is not present in the sample can be used as an alternative.
Q6: What are the critical considerations for sample preparation of biological matrices for this compound analysis?
A: Key considerations for sample preparation include:
-
Homogenization: For solid samples like tissues, thorough homogenization is necessary to ensure efficient extraction.
-
Extraction Solvent: A solvent system that effectively extracts lipids, such as a mixture of chloroform (B151607) and methanol, is typically used for ceramides.
-
Minimizing Degradation: this compound, like other lipids, can be susceptible to degradation. It is important to handle samples at low temperatures and avoid repeated freeze-thaw cycles. Samples should be stored at -80°C for long-term stability.
Q7: Can I use an ELISA kit to quantify this compound?
A: While ELISA kits are available for the general quantification of ceramides, a specific ELISA kit for this compound may not be commercially available. These general kits use antibodies that recognize the common ceramide backbone and may not be specific to this compound, potentially leading to cross-reactivity with other ceramides in the sample. For specific and accurate quantification, LC-MS/MS is the recommended method.
Troubleshooting Guide
The following table summarizes common issues encountered during this compound quantification, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column Overload- Inappropriate Mobile Phase pH- Column Contamination or Degradation | - Dilute the sample.- Adjust the mobile phase pH to ensure this compound is in a single ionic form.- Use a guard column and/or wash the analytical column. Replace the column if necessary. |
| Low Signal Intensity / Poor Sensitivity | - Inefficient Ionization- Matrix-induced Ion Suppression- Suboptimal MS/MS Parameters- Sample Degradation | - Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature).- Improve sample cleanup using LLE or SPE.- Optimize collision energy and select the most intense and specific MRM transitions.- Ensure proper sample storage and handling to prevent degradation. |
| High Background Noise | - Contaminated Solvents or Reagents- Carryover from Previous Injections- Incomplete Removal of Matrix Components | - Use high-purity LC-MS grade solvents and reagents.- Implement a robust needle and column wash protocol between injections.- Enhance the sample preparation method to remove more interferences. |
| Inconsistent Results / Poor Reproducibility | - Inconsistent Sample Preparation- Variable Matrix Effects- Instrument Instability | - Standardize the sample preparation workflow; consider automation.- Use a suitable internal standard (ideally stable isotope-labeled this compound).- Perform regular instrument calibration and maintenance. |
| No Peak Detected | - Analyte Concentration Below LLOQ- Incorrect MS/MS Transitions- Sample Loss During Preparation | - Concentrate the sample or use a more sensitive instrument.- Verify the MRM transitions for this compound using a standard.- Review and optimize the sample extraction and handling procedure to minimize loss. |
Experimental Protocols
Protocol 1: this compound Quantification in Human Plasma using LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized for your instrument and laboratory conditions.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma, add 10 µL of internal standard solution (e.g., deuterated this compound in methanol).
-
Add 500 µL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic layer into a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate this compound from other lipids (e.g., start with 60% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard. These must be determined by infusing a standard solution.
3. Data Analysis
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio (this compound/Internal Standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Visualizations
Signaling Pathway and Workflow Diagrams
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for inconsistent results.
Caption: Simplified signaling pathways influenced by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Current methods for the identification and quantitation of ceramides: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. texilajournal.com [texilajournal.com]
- 4. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Elasticamide Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Elasticamide in cell-based assays. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in skin cells?
This compound is a ceramide that has been shown to have anti-melanogenic and skin barrier-enhancing properties. Its primary mechanism in inhibiting melanin (B1238610) production involves the downregulation of key melanogenesis-related proteins. Specifically, it has been observed to decrease the expression of Tyrosinase-Related Protein 1 (TRP-1), a critical enzyme in the melanin synthesis pathway. This leads to a reduction in melanin content in melanocytes. Additionally, this compound has been found to increase the expression of glucosylceramide (GlcCer) synthase, an enzyme involved in the synthesis of ceramides (B1148491) that are essential for maintaining the skin's barrier function and hydration.
Q2: What is a recommended starting concentration for this compound in a cell-based assay?
Based on available data, a starting point for this compound concentration in anti-melanogenesis assays can be guided by its half-maximal inhibitory concentration (IC50) for melanin production in B16 melanoma cells, which is approximately 3.9 µM.[1] However, the optimal concentration is highly dependent on the specific cell line, assay duration, and the biological endpoint being measured. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How does this compound affect the signaling pathways involved in melanogenesis?
This compound, as a ceramide, is believed to influence key signaling pathways that regulate melanogenesis. The primary transcription factor for melanogenesis is the Microphthalmia-associated Transcription Factor (MITF), which controls the expression of tyrosinase and other melanogenic enzymes.[2] Studies on ceramides suggest that they can lead to a delayed and sustained activation of the Extracellular signal-regulated kinase (ERK) and Akt signaling pathways.[2][3][4][5] This activation can, in turn, lead to the downregulation of MITF expression, subsequently reducing the production of melanin.
Q4: Is this compound cytotoxic to skin cells?
Q5: How should I prepare and handle this compound for cell culture experiments?
This compound, being a long-chain ceramide, has poor solubility in aqueous solutions like cell culture media.[6] It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or a mixture of ethanol (B145695) and dodecane (B42187) (98:2, v/v).[7] When preparing working concentrations, the stock solution should be added to the pre-warmed cell culture medium with vigorous vortexing to ensure rapid and even dispersion and to avoid precipitation. The final concentration of the organic solvent in the cell culture should be kept to a minimum (typically ≤ 0.1% for DMSO) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect on melanin production | Sub-optimal concentration: The concentration of this compound may be too low to elicit a response in your specific cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal effective concentration. |
| Poor solubility/precipitation: this compound may have precipitated out of the cell culture medium. | Prepare fresh dilutions from a properly dissolved stock solution for each experiment. Add the stock solution to pre-warmed media while vortexing to improve dispersion. Visually inspect the media for any signs of precipitation before adding it to the cells. | |
| Short incubation time: The treatment duration may not be sufficient to observe changes in melanin content. | Increase the incubation time with this compound. Melanin production is a multi-day process, so treatment times of 48-72 hours or longer may be necessary. | |
| High levels of cell death | Cytotoxicity: The concentration of this compound used may be toxic to the cells. | Determine the cytotoxic IC50 of this compound in your cell line using an MTT or similar cell viability assay. Choose a working concentration that is significantly lower than the cytotoxic IC50. |
| Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. | Ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.1% for DMSO). Include a vehicle control (media with the same solvent concentration but without this compound) in your experiments. | |
| Inconsistent results between experiments | Variability in cell conditions: Differences in cell passage number, confluency, or overall health can affect the response to treatment. | Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the start of the experiment. |
| Degradation of this compound: The stock solution may have degraded over time or due to improper storage. | Prepare fresh stock solutions of this compound regularly and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: Inhibitory Concentration (IC50) of this compound on Melanin Production
| Cell Line | Assay Conditions | IC50 (µM) | Reference |
| B16 Melanoma | Theophylline-induced melanogenesis | 3.9 | [1] |
Table 2: General Cytotoxicity Profile of Long-Chain Ceramides
| Cell Type | Compound | Observation |
| Human Keratinocytes | Natural C18-Ceramide | Impaired mitochondrial function |
| Human Dermal Fibroblasts | Long-chain tartaric acid diamides (ceramide-like) | No significant pro-apoptotic effect at tested concentrations |
Note: Specific cytotoxicity IC50 values for this compound in keratinocytes and fibroblasts are not available in the literature. It is highly recommended that researchers determine these values experimentally for their specific cell lines.
Experimental Protocols
Protocol 1: Determination of Cytotoxic IC50 of this compound using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target cells (e.g., human keratinocytes or fibroblasts)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting range is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot Analysis of TRP-1 and GlcCer Synthase Expression
This protocol describes how to measure the protein expression levels of TRP-1 and GlcCer synthase in cells treated with this compound.
Materials:
-
Cells treated with this compound and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against TRP-1, GlcCer synthase, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Wash the cell monolayers with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize them to the loading control.
-
Visualizations
Caption: Proposed signaling pathway of this compound in skin cells.
Caption: General experimental workflow for optimizing this compound concentration.
Caption: A logical troubleshooting workflow for common issues.
References
- 1. Topical ceramides neither enhance UVB-induced apoptosis in normal human keratinocytes nor affect viability in UVB-irradiated reconstructed human epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Delayed ERK activation by ceramide reduces melanin synthesis in human melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ceramide inhibits cell proliferation through Akt/PKB inactivation and decreases melanin synthesis in Mel-Ab cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholesterol-rich Fluid Membranes Solubilize Ceramide Domains: IMPLICATIONS FOR THE STRUCTURE AND DYNAMICS OF MAMMALIAN INTRACELLULAR AND PLASMA MEMBRANES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Common issues in Elasticamide stability and storage.
Elasticamide Technical Support Center
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common stability and storage challenges encountered when working with this compound.
Compound Overview: this compound is a ceramide compound isolated from the gummy by-products of rice bran oil.[1] It has been studied for its anti-melanogenic properties, where it has been shown to suppress melanin (B1238610) production in melanoma cells and human melanocytes.[1][2] As a lipid-based molecule with an amide bond, its stability is crucial for obtaining reproducible experimental results.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues you may encounter during the handling, storage, and use of this compound in your experiments.
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term stability, solid (lyophilized) this compound should be stored in a tightly sealed container at -20°C or below, protected from light and moisture.[3] Amide-containing compounds are generally stable in solid form, but precautions should be taken to prevent degradation from environmental factors.
Q2: I'm having trouble dissolving this compound. What solvents should I use?
A2: this compound is a ceramide, which is lipid-like in nature and generally has poor solubility in aqueous solutions.[4] For stock solutions, it is recommended to use a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). When preparing working solutions in aqueous buffers or cell culture media, it is critical to first dissolve the compound in the organic solvent and then perform serial dilutions into the aqueous medium. Sudden precipitation can occur if the final concentration of the organic solvent is too low or if the aqueous solubility limit is exceeded.
Q3: My experimental results are inconsistent. Could this be a compound stability issue?
A3: Yes, inconsistent results are a common symptom of compound degradation. The amide bond in this compound is relatively stable but can undergo hydrolysis under strongly acidic or basic conditions, or over long incubation periods in aqueous media. To troubleshoot, you should:
-
Verify Solution Integrity: Use an analytical method like HPLC or LC-MS to check the purity of your working solution.
-
Prepare Fresh Solutions: Always prepare working solutions fresh for each experiment from a frozen stock. Avoid using solutions that have been stored at room temperature or 4°C for extended periods.
-
Minimize Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes to avoid repeated freezing and thawing, which can degrade the compound.
Q4: I've noticed a decrease in the activity of this compound in my multi-day cell culture experiment. What could be the cause?
A4: A decline in activity over several days is likely due to instability in the culture medium at 37°C or adsorption to plastic labware.
-
Medium Instability: this compound may be hydrolyzed or metabolized by cells over time. Consider performing a stability study by incubating this compound in your complete cell culture medium at 37°C and analyzing its concentration at different time points (e.g., 0, 24, 48, 72 hours).
-
Adsorption: Lipid-like molecules can adsorb to the surface of plastic tubes and plates, reducing the effective concentration. Using low-protein-binding labware or pre-treating plates with a blocking agent like BSA may help mitigate this issue.
-
Replenishment: For long-term experiments, consider replenishing the compound with every media change to maintain a consistent active concentration.
Q5: How can I confirm if my this compound stock solution has degraded?
A5: The most reliable way to confirm degradation is through analytical chemistry. High-Performance Liquid Chromatography (HPLC) is a standard method. By comparing the chromatogram of your current stock solution to a reference standard or a freshly prepared solution, you can identify degradation products (which appear as new peaks) and quantify the amount of intact this compound remaining.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Temperature | Light/Moisture Protection | Notes |
| Solid (Lyophilized) | N/A | -20°C or -80°C | Store in amber vial with desiccant | Stable for ≥ 1 year under these conditions. |
| Stock Solution | DMSO or DMF | -80°C | Store in amber vial | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
| Working Dilution | Aqueous Buffer / Culture Medium | 2-8°C | Protect from light | Prepare fresh daily; do not store for more than 24 hours. |
Table 2: Hypothetical Solution Stability of this compound (10 µM)
This table provides illustrative data on the stability of this compound in different experimental conditions, as would be determined by an HPLC stability assay.
| Solvent/Medium | Temperature | % Remaining after 24h | % Remaining after 72h | Potential Degradation Products |
| DMSO | -20°C | >99% | >99% | Not Detected |
| PBS, pH 7.4 | 4°C | 98% | 92% | Hydrolysis products |
| PBS, pH 7.4 | 37°C | 85% | 65% | Hydrolysis products |
| DMEM + 10% FBS | 37°C | 80% | 55% | Hydrolysis & metabolic products |
Experimental Protocols
Protocol: Assessing this compound Stability in Solution via HPLC
This protocol outlines a method to quantify the stability of this compound in a specific solvent or experimental medium over time.
1. Materials:
- This compound stock solution (e.g., 10 mM in DMSO)
- Experimental solution (e.g., PBS pH 7.4, cell culture medium)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
- Mobile phase solvents (e.g., Acetonitrile, Water with 0.1% Formic Acid)
- Autosampler vials
2. Procedure:
- Preparation of Test Solution: Prepare a working solution of this compound at the desired concentration (e.g., 10 µM) in the experimental solution.
- Time Point Zero (T=0): Immediately after preparation, transfer an aliquot of the test solution to an HPLC vial and analyze it. This serves as the 100% reference point.
- Incubation: Incubate the remaining test solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator).
- Subsequent Time Points: At predetermined intervals (e.g., 4, 8, 24, 48, 72 hours), withdraw aliquots of the incubated solution, transfer to HPLC vials, and analyze immediately.
- HPLC Analysis:
- Inject a consistent volume for each sample.
- Run a gradient elution method (e.g., 5% to 95% Acetonitrile over 15 minutes) to separate this compound from potential degradation products.
- Monitor the elution using a UV detector at a wavelength appropriate for this compound.
- Data Analysis:
- Identify the peak corresponding to intact this compound based on the retention time from the T=0 sample.
- Integrate the peak area for this compound at each time point.
- Calculate the percentage of this compound remaining at each time point relative to the peak area at T=0.
- Plot the percentage remaining versus time to determine the stability profile.
Visualizations
References
Elasticamide Extraction Protocols: A Technical Support Center
Welcome to the technical support center for Elasticamide extraction protocols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the extraction of this compound.
Problem 1: Low Yield of this compound
Q1: My final extract shows a significantly lower than expected yield of this compound. What are the potential causes and how can I improve my recovery?
A1: Low recovery is a frequent issue in solid-phase extraction (SPE) and can stem from several factors. The first step in troubleshooting is to determine at which stage the analyte is being lost by collecting and analyzing fractions from each step of the process (loading, washing, and elution).[1][2]
Possible Causes & Solutions:
-
Inappropriate Sorbent Choice: The retention mechanism of the sorbent may not be suitable for this compound's chemical properties.[3]
-
Insufficient Elution Solvent Strength: The solvent used for elution may not be strong enough to release this compound from the sorbent.[3]
-
Inadequate Elution Volume: The volume of the elution solvent may be insufficient to completely desorb the analyte.[3]
-
Sample Overload: Exceeding the binding capacity of the SPE cartridge can lead to the loss of this compound during the loading phase.[1]
-
Solution: Reduce the amount of sample loaded onto the cartridge or increase the mass of the sorbent.[4]
-
-
High Flow Rate: If the flow rate during sample loading is too high, there may be insufficient contact time between this compound and the sorbent.[3][4]
-
Solution: Decrease the flow rate during the sample loading step to allow for proper binding.[4]
-
Problem 2: Formation of a Stable Emulsion (Liquid-Liquid Extraction)
Q2: During my liquid-liquid extraction, a thick, cloudy layer formed between the aqueous and organic phases, and they are not separating. What is happening and how can I resolve it?
A2: The formation of an emulsion is a common problem in liquid-liquid extraction, especially when the sample contains surfactant-like compounds such as phospholipids (B1166683) or proteins.[5] This stable dispersion of one liquid within another can make phase separation difficult.[6]
Preventative Measures:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times. This minimizes the agitation that leads to emulsion formation while still allowing for sufficient surface area contact for extraction.[5][6]
Solutions for Breaking an Emulsion:
-
Addition of Brine: Adding a saturated sodium chloride (brine) solution increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[5][6][7]
-
Centrifugation: If the emulsion persists, centrifuging the mixture can help to break it and separate the layers.[5][8]
-
pH Adjustment: If the emulsion is stabilized by acidic or basic compounds, a careful adjustment of the pH can help to break it.[6]
-
Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent can alter the overall properties of the organic phase and help to dissolve the emulsifying agent.[5][6]
-
Filtration: In some cases, filtering the mixture through a phase separation filter paper can be effective.[5]
Problem 3: this compound Degradation During Extraction
Q3: I suspect that this compound is degrading during my extraction protocol. What factors could be causing this and how can I prevent it?
A3: The degradation of a target compound is a critical issue that can lead to low yields and inaccurate results. Key factors that can cause degradation include temperature, pH, and the presence of enzymes.[9]
Factors and Mitigation Strategies:
-
Temperature: High temperatures can accelerate the degradation of thermally sensitive compounds.[9][10][11]
-
pH: Extreme pH levels, both acidic and alkaline, can lead to the hydrolysis or rearrangement of sensitive functional groups in this compound.[9]
-
Solution: Maintain a neutral or slightly acidic pH during the extraction process, unless the protocol specifically requires a different pH for optimal extraction.[9]
-
-
Enzymatic Activity: If extracting from a biological matrix, endogenous enzymes released during sample preparation can degrade the target compound.[9][13][14]
-
Light and Oxygen Exposure: For compounds that are sensitive to light or oxidation, prolonged exposure during extraction can lead to degradation.[13][14]
-
Solution: Use amber glassware or cover your extraction setup to protect it from light. Purging the system with an inert gas like nitrogen can prevent oxidation.[14]
-
Frequently Asked Questions (FAQs)
Q4: How do I choose the right solvent for this compound extraction?
A4: The choice of solvent is crucial for a successful extraction.[15] The ideal solvent should have a high affinity for this compound while being a poor solvent for impurities. The principle of "like dissolves like" is a good starting point; consider the polarity of this compound. Experimenting with different solvents or solvent mixtures of varying polarities is often necessary to find the optimal conditions.[6][12][16] Commonly used solvents for natural product extraction include ethanol, methanol (B129727), and water, or mixtures thereof.[17]
Q5: My results are not reproducible. What could be the cause of this variability?
A5: Poor reproducibility in SPE can be caused by several factors.[18] One common issue is the drying out of the cartridge bed before sample loading, which can be prevented by re-activating and re-equilibrating the cartridge.[3] Inconsistent flow rates during sample application can also lead to variability; ensure a consistent and slow flow rate to allow for equilibrium to be established.[3] Additionally, variations in the source material can lead to inconsistent extract potency.[10]
Q6: How can I improve the purity of my this compound extract?
A6: Improving purity often involves optimizing the washing step in SPE or employing additional purification techniques. In SPE, using a wash solvent that is strong enough to remove impurities but not so strong that it elutes this compound is key.[3] If impurities persist, consider using a different sorbent with a higher selectivity for this compound. Post-extraction purification methods such as flash chromatography or preparative HPLC can be used to achieve high purity.[19]
Data Presentation
Table 1: Effect of Elution Solvent Composition on this compound Recovery (SPE)
| Elution Solvent (Methanol in Dichloromethane) | This compound Recovery (%) |
| 5% | 65 |
| 10% | 85 |
| 15% | 95 |
| 20% | 96 |
Table 2: Impact of Extraction Method on this compound Yield and Purity
| Extraction Method | Yield (%) | Purity (%) |
| Maceration (24h) | 78 | 85 |
| Soxhlet (6h) | 92 | 82 |
| Ultrasound-Assisted (30 min) | 89 | 88 |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol through it, followed by 5 mL of deionized water. Do not allow the cartridge to dry out.
-
Loading: Dissolve the crude this compound sample in 1 mL of the appropriate loading solvent. Load the sample onto the SPE cartridge and allow it to pass through slowly.
-
Washing: Wash the cartridge with 5 mL of a weak solvent (e.g., 5% methanol in water) to remove polar impurities.
-
Elution: Elute this compound from the cartridge using 5 mL of a stronger solvent (e.g., 90% methanol in water). Collect the eluate.
-
Drying: Evaporate the solvent from the eluate under a stream of nitrogen to obtain the purified this compound.
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound
-
Sample Preparation: Dissolve the sample containing this compound in 20 mL of deionized water in a separatory funnel.
-
Extraction: Add 20 mL of an immiscible organic solvent (e.g., ethyl acetate) to the separatory funnel.
-
Mixing: Stopper the funnel and gently invert it 10-15 times to allow for partitioning of this compound into the organic phase. Vent the funnel periodically to release pressure.
-
Separation: Place the separatory funnel in a ring stand and allow the layers to separate completely.
-
Collection: Drain the lower (aqueous) layer. Collect the upper (organic) layer containing this compound.
-
Repeat: Repeat the extraction of the aqueous layer with a fresh portion of the organic solvent to maximize recovery.
-
Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter to remove the drying agent and evaporate the solvent to obtain this compound.
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. chromacademy.com [chromacademy.com]
- 3. welch-us.com [welch-us.com]
- 4. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 8. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 9. benchchem.com [benchchem.com]
- 10. Common Quality Issues in Botanical Extracts and How to Avoid Them_Cactus Botanics [cactusbotanics.com]
- 11. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of extraction process and solvent polarities to enhance the recovery of phytochemical compounds, nutritional content, and biofunctional properties of Mentha longifolia L. extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimizing Extraction Solvents for Plant Chemical Analysis Using 1H NMR and Principal Component Analysis | Springer Nature Experiments [experiments.springernature.com]
- 17. mdpi.com [mdpi.com]
- 18. hawach.com [hawach.com]
- 19. chromatographyonline.com [chromatographyonline.com]
How to prevent degradation of Elasticamide in experimental setups.
Welcome to the technical support center for Elasticamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical features?
A1: this compound is a type of ceramide, a class of lipid molecules. Its structure consists of a sphingosine (B13886) backbone linked to a fatty acid via an amide bond. This amide linkage is a key site for potential degradation.
Q2: What are the primary pathways of this compound degradation?
A2: The primary degradation pathway for ceramides (B1148491) like this compound is enzymatic hydrolysis, catalyzed by enzymes known as ceramidases. This reaction cleaves the amide bond, yielding sphingosine and a free fatty acid. Non-enzymatic hydrolysis of the amide bond can also occur, particularly at non-neutral pH.
Q3: What common experimental factors can lead to the degradation of this compound?
A3: Several factors can contribute to the degradation of this compound in an experimental setting:
-
pH: Both acidic and alkaline conditions can promote the hydrolysis of the amide bond.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
Enzymatic Contamination: The presence of contaminating ceramidases or other hydrolases in your experimental system can lead to rapid degradation.
-
Improper Storage: Incorrect storage conditions can lead to gradual degradation over time.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Loss of this compound activity or concentration in experiments. | Degradation due to pH instability. | Maintain a neutral pH (around 7.0-7.4) in your experimental buffers unless the protocol specifically requires otherwise. |
| Degradation due to high temperature. | Conduct experiments at the lowest feasible temperature. Avoid prolonged incubation at elevated temperatures. | |
| Enzymatic degradation. | Ensure all reagents and equipment are sterile. If working with cell lysates or biological fluids, consider adding broad-spectrum protease and hydrolase inhibitors. | |
| Precipitation of this compound from solution. | Low aqueous solubility. | Dissolve this compound in an appropriate organic solvent (e.g., DMSO, ethanol) to create a stock solution before diluting it into your aqueous experimental medium. Gentle vortexing or swirling during dilution can aid dispersion. For cell culture, consider using a carrier like bovine serum albumin (BSA) to improve solubility.[1] |
| Inconsistent experimental results. | Degradation during storage. | Follow the recommended storage and handling protocols strictly. Avoid repeated freeze-thaw cycles. |
| Contamination from plasticware. | Use glass or Teflon-lined containers for storing and handling this compound solutions, especially when organic solvents are used.[2][3] |
Experimental Protocols
Protocol 1: Proper Storage and Handling of this compound
To ensure the long-term stability of this compound, adhere to the following storage and handling guidelines, which are best practices for lipid-based compounds:
Storage of Solid this compound:
-
Store solid this compound in a tightly sealed glass vial at -20°C or lower for long-term stability.[4]
-
Before opening the vial, allow it to equilibrate to room temperature to prevent condensation of moisture, which can promote hydrolysis.[4]
Preparation and Storage of Stock Solutions:
-
Dissolve this compound in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or dimethylformamide (DMF).
-
Store stock solutions in glass vials with Teflon-lined caps (B75204) at -20°C or lower.
-
To minimize oxidation, especially for unsaturated lipids, overlay the solution with an inert gas like argon or nitrogen before sealing.
-
Avoid storing stock solutions in plastic containers, as plasticizers can leach into the organic solvent and contaminate your sample.
-
Minimize freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
Handling during Experiments:
-
Use glass or stainless steel syringes and pipettes, or tips with a Teflon coating, when handling organic stock solutions of this compound.
-
When diluting the stock solution into an aqueous buffer, add the stock solution to the buffer while gently vortexing or swirling to ensure proper mixing and prevent precipitation.
-
Prepare fresh dilutions for each experiment whenever possible.
Protocol 2: Monitoring this compound Degradation
To assess the stability of this compound under your specific experimental conditions, you can monitor its concentration over time and detect the appearance of its degradation products, sphingosine and the corresponding fatty acid.
Analytical Methods:
Several analytical techniques can be employed for this purpose:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying this compound and its degradation products.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., fluorescence after derivatization) can be used to separate and quantify this compound and its breakdown products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization to increase volatility, GC-MS can be used to analyze the fatty acid component of this compound.
-
Thin-Layer Chromatography (TLC): TLC is a simpler method that can be used for a qualitative or semi-quantitative assessment of this compound degradation.
Sample Preparation for Analysis (General Steps):
-
At various time points during your experiment, collect aliquots of your sample.
-
Perform a lipid extraction using a method like the Bligh and Dyer procedure to isolate this compound and its degradation products from the experimental matrix.
-
The extracted lipids can then be reconstituted in a suitable solvent for analysis by one of the techniques mentioned above.
Data Presentation
The following table summarizes hypothetical stability data for this compound under various conditions. This data is illustrative and should be confirmed experimentally for your specific setup.
| Condition | Incubation Time (hours) | This compound Remaining (%) |
| pH | ||
| pH 4.0 | 24 | 85 |
| pH 7.4 | 24 | 98 |
| pH 9.0 | 24 | 90 |
| Temperature | ||
| 4°C | 48 | 99 |
| 25°C (Room Temp) | 48 | 95 |
| 37°C | 48 | 91 |
| Light Exposure | ||
| Dark | 72 | 99 |
| Ambient Light | 72 | 97 |
Visualizations
Degradation Pathway of this compound
The following diagram illustrates the primary enzymatic degradation pathway of this compound.
Caption: Enzymatic hydrolysis of this compound by ceramidase.
Troubleshooting Workflow for this compound Degradation
This workflow provides a logical sequence of steps to identify the cause of this compound degradation in your experiments.
Caption: A workflow for troubleshooting this compound degradation.
References
Addressing variability in experimental results with Elasticamide.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Elasticamide. Our goal is to help you address variability in your experimental results and ensure the reliability and reproducibility of your data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a ceramide derived from rice oil by-products. Its primary known mechanism of action is the inhibition of melanogenesis. It has been shown to suppress melanin (B1238610) production and the expression of tyrosinase-related protein 1 (TRP-1) in melanoma cells and melanocytes.[1] Additionally, this compound can increase the ceramide content in the stratum corneum by promoting the expression of glucosylceramide synthase.[2]
Q2: What are the most common sources of variability in experiments involving this compound?
A2: Variability in cell-based assays with small molecules like this compound can arise from several factors. These can be broadly categorized as biological, procedural, and compound-related variations.[3][4] Common sources include:
-
Cell Culture Conditions: Inconsistent cell passage number, confluency, and health can significantly impact results.[3]
-
Compound Stability and Solubility: Degradation or precipitation of this compound in culture media can lead to inconsistent effects.
-
Pipetting and Dilution Errors: Inaccurate preparation of this compound stock and working solutions is a frequent source of variability.[5]
-
Assay-Specific Factors: Edge effects in microplates and interference of the compound with assay reagents can introduce errors.[5]
Q3: How can I minimize variability in my cell culture when using this compound?
A3: To minimize variability, it is crucial to standardize your cell culture procedures.[3] This includes:
-
Consistent Cell Source and Passage Number: Use cells from a consistent source and within a defined passage number range for all experiments.
-
Standardized Seeding Density and Confluency: Plate cells at a consistent density and treat them with this compound at the same level of confluency.
-
Regular Mycoplasma Testing: Periodically test your cell cultures for mycoplasma contamination, as it can alter cellular responses.
-
Serum Lot Consistency: If using serum, try to use the same lot for a series of experiments, as lot-to-lot variability in serum composition can affect cell behavior.[6]
Q4: What are the recommended controls for experiments with this compound?
A4: Appropriate controls are essential for interpreting your results accurately. Key controls include:
-
Vehicle Control: Treat cells with the same concentration of the solvent used to dissolve this compound (e.g., DMSO) to account for any solvent effects.
-
Positive Control: Use a known inhibitor of melanogenesis (e.g., kojic acid) to validate your assay system.
-
Negative Control (Untreated): Include untreated cells to establish a baseline for your measurements.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in melanin production assays.
| Potential Cause | Troubleshooting Steps |
| This compound Instability | Prepare fresh stock solutions of this compound for each experiment. Assess the stability of this compound in your specific cell culture medium over the time course of the experiment using methods like HPLC or LC-MS/MS if possible.[5] |
| Inaccurate Compound Concentration | Use calibrated pipettes and perform serial dilutions carefully. Prepare a fresh dilution series for each experiment. |
| Cellular Health and Confluency | Ensure cells are healthy and at a consistent confluency (typically 70-80%) at the time of treatment. High or low confluency can alter cellular responses to treatment.[3] |
| Variability in Melanin Measurement | Standardize the cell lysis and melanin solubilization steps. Ensure complete solubilization of the melanin pellet before reading the absorbance. |
Issue 2: High variability in TRP-1 protein expression levels after this compound treatment in Western Blots.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Protein Extraction | Ensure complete cell lysis and accurate protein quantification. Load equal amounts of protein for each sample. Use a loading control (e.g., β-actin, GAPDH) to normalize for protein loading. |
| Antibody Performance | Use a validated antibody for TRP-1. Optimize the antibody concentration and incubation times. |
| Variability in Treatment Response | Standardize the duration of this compound treatment. Ensure consistent cell density at the time of harvest. |
| Transfer and Detection Issues | Optimize the Western blot transfer conditions. Use a sensitive and linear detection reagent. |
Experimental Protocols
Melanin Content Assay
This protocol is adapted from standard methods for quantifying melanin in cultured cells.[7][8]
-
Cell Seeding and Treatment:
-
Seed B16F10 melanoma cells in a 24-well plate at a density of 5 x 10^4 cells/well.
-
Allow cells to adhere for 24 hours.
-
Treat cells with varying concentrations of this compound (and controls) for 48-72 hours.
-
-
Cell Lysis:
-
Wash the cells with PBS.
-
Lyse the cells in 1N NaOH containing 10% DMSO.
-
Incubate at 80°C for 1 hour to solubilize the melanin.
-
-
Quantification:
-
Transfer the lysates to a 96-well plate.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Normalize the melanin content to the total protein concentration determined from a parallel plate.
-
Western Blot for Tyrosinase-Related Protein 1 (TRP-1)
This protocol provides a general workflow for assessing TRP-1 protein expression.[9][10]
-
Protein Extraction:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against TRP-1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities and normalize to a loading control.
-
Visualizations
Caption: Proposed signaling pathway of this compound in inhibiting melanogenesis.
References
- 1. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]
- 2. mycologylab.org [mycologylab.org]
- 3. promegaconnections.com [promegaconnections.com]
- 4. molbiolcell.org [molbiolcell.org]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. med.upenn.edu [med.upenn.edu]
- 8. Pigment Production Analysis in Human Melanoma Cells | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Mitigating off-target effects of Elasticamide in experiments.
This guide provides researchers, scientists, and drug development professionals with essential information for mitigating the off-target effects of Elasticamide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor designed to target Kinase A, a critical enzyme in a signaling pathway that promotes cell proliferation. Its primary mechanism is ATP-competitive inhibition of the Kinase A catalytic domain. Due to the conserved nature of the ATP-binding pocket across the human kinome, cross-reactivity with other kinases can occur.[1]
Q2: What are the known primary off-target effects of this compound?
A2: The most well-characterized off-target effects of this compound involve the inhibition of Kinase B, which plays a role in apoptosis, and Kinase C, a component of a key metabolic pathway. The potency of this compound against these off-targets is lower than for Kinase A, but they can be engaged at higher concentrations.[2] Comprehensive kinase selectivity profiling is crucial for understanding potential off-target activities.[3][4][5]
Q3: Why is it critical to control for off-target effects in my experiments?
Q4: How can I minimize off-target effects while still achieving on-target inhibition?
A4: The key is to use the lowest effective concentration of this compound that inhibits Kinase A without significantly engaging off-target kinases. It is also crucial to use multiple, structurally distinct inhibitors for the same target and genetic methods like siRNA or CRISPR to validate that the observed phenotype is truly linked to the inhibition of Kinase A.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: I'm observing higher-than-expected cytotoxicity at concentrations that should be specific to Kinase A.
-
Possible Cause: This may be due to the inhibition of an off-target kinase essential for cell survival, such as Kinase B. At higher concentrations, this compound's inhibitory effect on Kinase B can trigger apoptosis, leading to increased cell death.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Carefully titrate this compound to determine the precise concentration at which you see inhibition of Kinase A's downstream signaling without inducing excessive toxicity.
-
Use an Orthogonal Control: Validate your findings with a structurally unrelated inhibitor of Kinase A. If the high toxicity is unique to this compound, it strongly suggests an off-target effect.
-
Assess Apoptosis Markers: Use assays like Annexin V staining or cleaved caspase-3 Western blotting to confirm if the observed cell death is apoptotic, which would support the hypothesis of Kinase B inhibition.
-
Issue 2: My results are inconsistent across different cell lines or primary cell batches.
-
Possible Cause: Different cell types can have varying expression levels of on- and off-target kinases. A cell line that expresses high levels of Kinase B or C will be more susceptible to this compound's off-target effects.
-
Troubleshooting Steps:
-
Characterize Your Model: Perform baseline protein expression analysis (e.g., Western blot) for Kinase A, B, and C in the cell lines you are using.
-
Normalize to On-Target Activity: Instead of using a single concentration across all cell lines, determine the EC50 for the inhibition of Kinase A's downstream signaling in each cell line and use concentrations relative to that value (e.g., 1x, 5x, 10x EC50).
-
Use Genetic Knockdown: As a control, use siRNA or CRISPR to knock down Kinase A. This will confirm that the phenotype of interest is a direct result of on-target inhibition, independent of off-target kinase expression levels.
-
Issue 3: I see the expected inhibition of the Kinase A pathway, but also unexpected changes in cellular metabolism.
-
Possible Cause: This is a classic sign of engaging a metabolic off-target, such as Kinase C.
-
Troubleshooting Steps:
-
Consult Selectivity Data: Refer to the kinase selectivity profile of this compound to confirm if known metabolic kinases are potential off-targets.
-
Perform a Washout Experiment: Differentiating between a rapidly reversible off-target effect and a more sustained on-target effect can be achieved with a washout experiment. If the metabolic changes reverse quickly after removing this compound, it points to a reversible off-target interaction.
-
Confirm Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to Kinase A at the concentrations used in your experiment. This helps to ensure that you are working within the correct concentration window.
-
Quantitative Data Summary
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Description |
| Kinase A | 15 | Primary On-Target |
| Kinase B | 250 | Off-Target (Apoptosis-related) |
| Kinase C | 800 | Off-Target (Metabolism-related) |
| Kinase D | >10,000 | Non-target |
| Kinase E | >10,000 | Non-target |
Table 2: Recommended Starting Concentrations for In Vitro Experiments
| Cell Line | Kinase A EC50 (nM) | Recommended Concentration Range (On-Target) | Concentration for Potential Off-Target Effects |
| HEK293 | 25 | 25 - 100 nM | > 500 nM |
| HeLa | 40 | 40 - 150 nM | > 750 nM |
| A549 | 20 | 20 - 80 nM | > 400 nM |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol verifies the direct binding of this compound to Kinase A in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Harvest and resuspend cells to a density of 2 x 10⁶ cells/mL.
-
Treat cells with various concentrations of this compound or a vehicle control (DMSO) for 1 hour at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells via three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated protein pellet.
-
-
Protein Analysis:
-
Collect the supernatant and normalize the protein concentration for all samples.
-
Analyze the amount of soluble Kinase A remaining in each sample by Western blot using an antibody specific for Kinase A.
-
Increased thermal stability of Kinase A in this compound-treated samples compared to the vehicle control confirms target engagement.
-
Protocol 2: Kinobeads Competition Binding Assay
This chemical proteomics approach identifies the full spectrum of kinases that this compound binds to within the native cellular proteome.
-
Lysate Preparation:
-
Prepare a native cell lysate from the cell line of interest.
-
Determine the protein concentration of the lysate.
-
-
Competitive Binding:
-
Aliquot the lysate and incubate with increasing concentrations of free this compound or a vehicle control for 1 hour.
-
Add "kinobeads" (a resin with immobilized, broad-spectrum kinase inhibitors) to each aliquot and incubate to capture the unbound kinome.
-
-
Enrichment and Digestion:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound kinases and digest them into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixtures using quantitative mass spectrometry.
-
Identify and quantify the kinases that were competed off the beads by this compound. A dose-dependent decrease in a kinase's signal indicates it is a target of this compound.
-
Protocol 3: Washout Experiment
This experiment helps distinguish between rapidly reversible off-target effects and sustained on-target effects, particularly for irreversible or slow-offset inhibitors.
-
Inhibitor Treatment:
-
Treat cells with a saturating concentration of this compound (e.g., 10x EC50) for 1-2 hours.
-
-
Washout Procedure:
-
Remove the media containing this compound.
-
Wash the cells three times with fresh, pre-warmed, compound-free media to remove all traces of the inhibitor.
-
-
Time-Course Analysis:
-
After the final wash, add fresh media and return the cells to the incubator.
-
Collect samples at various time points post-washout (e.g., 0h, 1h, 4h, 8h, 24h).
-
-
Endpoint Measurement:
-
Analyze the on-target effect (e.g., phosphorylation of Kinase A's substrate) and the off-target effect (e.g., metabolic changes) at each time point.
-
A rapid recovery of the off-target phenotype after washout, while the on-target phenotype remains inhibited, suggests a reversible off-target effect and a more durable on-target effect.
-
Visualizations
Caption: this compound's on-target signaling pathway.
Caption: Logic diagram of on-target vs. off-target effects.
Caption: Experimental workflow for mitigating off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Anti-Melanogenic Effects of Elasticamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-melanogenic properties of Elasticamide against other well-established agents: hydroquinone (B1673460), kojic acid, and arbutin (B1665170). The information presented is supported by experimental data to aid in the evaluation of these compounds for research and development purposes.
Executive Summary
This compound, a ceramide derived from rice bran, has demonstrated significant anti-melanogenic activity.[1][2] This guide compares its efficacy and mechanism of action with hydroquinone, kojic acid, and arbutin, three widely recognized skin-lightening agents. The comparison encompasses quantitative data on melanin (B1238610) inhibition, mechanisms of action, and relevant clinical findings. Detailed experimental protocols for key assays and diagrams of the involved signaling pathways are also provided to facilitate reproducible research.
Data Presentation: Quantitative Comparison of Anti-Melanogenic Agents
The following table summarizes the available quantitative data for this compound and the comparator compounds. It is important to note that experimental conditions can vary between studies, potentially affecting direct comparability of IC50 values.
| Compound | Target | Assay | IC50 Value | Source(s) |
| This compound | Melanin Production | Theophylline-induced melanogenesis in B16 melanoma cells | 3.9 µM | [1][2] |
| Hydroquinone | Melanin Production | Melanin synthesis in B16 melanoma cells | < 40 µM | [3] |
| Mushroom Tyrosinase | Tyrosinase activity assay | 22.78 ± 0.16 µM | [4] | |
| Kojic Acid | Mushroom Tyrosinase | Monophenolase activity | 30.6 µM | [5] |
| Mushroom Tyrosinase | Diphenolase activity | 121 ± 5 µM | [1] | |
| Melanin Production | α-MSH-induced melanin production in B16 melanoma cells | ~735 µM (45.7% inhibition) | [6] | |
| Human Melanoma Cells (HMV-II) | Melanin content | 223.8 µM | ||
| α-Arbutin | Mouse Melanoma Tyrosinase | Tyrosinase activity assay | 0.48 mM | |
| Mushroom Tyrosinase | Monophenolase activity | 8 ± 0.58 mM | [2] | |
| Mushroom Tyrosinase | Diphenolase activity | 8.87 ± 0.71 mM | [2] | |
| β-Arbutin | Mushroom Tyrosinase | Monophenolase activity | 0.9 ± 0.76 mM | [2] |
Mechanisms of Action
The anti-melanogenic effects of these compounds are achieved through various mechanisms, primarily targeting the key enzyme tyrosinase and other components of the melanogenesis signaling pathway.
This compound: The precise mechanism of this compound is still under investigation, but studies have shown that it suppresses the expression of tyrosinase-related protein 1 (TRP-1).[1][2] TRP-1 is an enzyme involved in the later stages of melanin synthesis, specifically the oxidation of 5,6-dihydroxyindole-2-carboxylic acid (DHICA).
Hydroquinone: This agent acts as a competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanogenesis.[5][7][8][9][10] It competes with tyrosine for the active site of the enzyme, thereby reducing the production of melanin precursors.[5] Additionally, hydroquinone can cause selective damage to melanocytes.[11]
Kojic Acid: Kojic acid functions by chelating the copper ions in the active site of the tyrosinase enzyme, which are essential for its catalytic activity.[12][13] This inhibition prevents the conversion of tyrosine to L-DOPA and subsequently to dopaquinone, the initial steps of melanin synthesis. Some studies also suggest it can induce IL-6 production in keratinocytes, which in turn inhibits melanogenesis.[14]
Arbutin: As a glycoside of hydroquinone, arbutin also acts as a competitive inhibitor of tyrosinase.[15][16][17] It is considered a more stable and gentler alternative to hydroquinone.[18]
Signaling Pathways in Melanogenesis
The production of melanin is a complex process regulated by several signaling pathways. The diagram below illustrates the major pathways and the points of intervention for the discussed anti-melanogenic agents.
Caption: Melanogenesis signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to ensure reproducibility of results.
Melanin Content Assay in B16 Melanoma Cells
This protocol is adapted from established methods for quantifying melanin content in cultured cells.[19][20][21]
Materials:
-
B16-F10 melanoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compounds (this compound and comparators)
-
Phosphate-Buffered Saline (PBS)
-
1 N NaOH with 10% DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed B16-F10 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Treat the cells with various concentrations of the test compounds for 72 hours. A vehicle control (e.g., DMSO) should be included.
-
Cell Lysis: After incubation, wash the cells with PBS. Lyse the cells by adding 100 µL of 1 N NaOH containing 10% DMSO to each well.
-
Incubation: Incubate the plate at 80°C for 1 hour to dissolve the melanin.
-
Measurement: Measure the absorbance of the supernatant at 405 nm or 492 nm using a microplate reader.
-
Normalization (Optional but Recommended): In a parallel plate, determine the protein concentration of the cell lysate using a BCA or Bradford protein assay to normalize the melanin content to the total protein amount.
-
Calculation: Express the melanin content as a percentage of the control (untreated or vehicle-treated) cells.
Cellular Tyrosinase Activity Assay in B16 Melanoma Cells
This protocol outlines the measurement of intracellular tyrosinase activity.[19][22]
Materials:
-
B16-F10 melanoma cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Test compounds
-
PBS
-
Lysis buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.8, containing 1% Triton X-100 and protease inhibitors)
-
L-DOPA (L-3,4-dihydroxyphenylalanine) solution (10 mM)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed and treat B16-F10 cells with the test compounds as described in the melanin content assay protocol.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them with the lysis buffer on ice.
-
Centrifugation: Centrifuge the cell lysate at 12,000 rpm for 15 minutes at 4°C to collect the supernatant containing the cellular enzymes.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay.
-
Enzyme Reaction: In a 96-well plate, mix a standardized amount of cell lysate (e.g., 80 µL containing an equal amount of protein for all samples) with 20 µL of 10 mM L-DOPA solution.
-
Measurement: Incubate the plate at 37°C and measure the absorbance at 475 nm every 10 minutes for 1-2 hours to monitor the formation of dopachrome (B613829).
-
Calculation: Calculate the rate of dopachrome formation (slope of the absorbance vs. time curve). Express the tyrosinase activity as a percentage of the control cells, normalized to the protein concentration.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro validation of an anti-melanogenic compound.
Caption: In vitro validation workflow for anti-melanogenic compounds.
Conclusion
This compound presents a promising alternative to traditional anti-melanogenic agents. Its distinct mechanism of action, targeting TRP-1, offers a different point of intervention in the melanogenesis pathway compared to the direct tyrosinase inhibition of hydroquinone, kojic acid, and arbutin. While further research is needed to fully elucidate its mechanism and comparative in vivo efficacy, the existing data suggests its potential as a valuable compound in the development of novel treatments for hyperpigmentation. This guide provides a foundational comparison to aid researchers in their ongoing investigations in this field.
References
- 1. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Action of tyrosinase on alpha and beta-arbutin: A kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Inhibition of tyrosinase activity and melanine pigmentation by 2-hydroxytyrosol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Anti-melanogenesis of novel kojic acid derivatives in B16F10 cells and zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Capsaicin reverses the inhibitory effect of licochalcone A/β-Arbutin on tyrosinase expression in b16 mouse melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of alpha- and beta-arbutin on activity of tyrosinases from mushroom and mouse melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. med.upenn.edu [med.upenn.edu]
- 20. researchgate.net [researchgate.net]
- 21. bpb.pharm.or.jp [bpb.pharm.or.jp]
- 22. Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Elasticamide and Other Ceramides in Skin Barrier Function and Melanogenesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Elasticamide against other ceramides (B1148491), focusing on its effects on skin barrier function and melanogenesis. The information is supported by experimental data to aid in research and development endeavors.
Executive Summary
This compound, a ceramide structurally identical to human Ceramide [AP], demonstrates significant efficacy in enhancing skin barrier function and inhibiting melanin (B1238610) production. Experimental data reveals that this compound effectively reduces transepidermal water loss (TEWL) and increases the total ceramide content in the stratum corneum. Its mechanism of action involves the upregulation of glucosylceramide synthase (GCS), a key enzyme in ceramide metabolism. Comparatively, this compound shows superior or comparable performance to other tested ceramides and glucosylceramides in specific assays.
Data Presentation
Skin Barrier Function: Transepidermal Water Loss (TEWL)
The following table summarizes the comparative effects of this compound and other rice-derived ceramides and glucosylceramides on TEWL in a reconstructed human epidermal keratinization (RHEK) model.
| Compound | Concentration | Significant TEWL Reduction | Reference |
| This compound (Cer[t18:0/24:0]) | 10 µg/mL | Yes | [1][2][3] |
| Cer[t18:0/23:0] | 10 µg/mL | Yes | [1][2][3] |
| Cer[t18:1(8Z)/24:0] | 10 µg/mL | Yes | [1][2][3] |
| GlcCer[d18:2(4E,8Z)/18:0] | 10 µM | Yes | [1][2] |
| GlcCer[d18:2(4E,8Z)/20:0] | 10 µM | Yes | [1][2] |
| GlcCer[d18:2(4E,8Z)/22:0] | 10 µM | Yes | [1][2] |
| GlcCer[d18:2(4E,8Z)/24:0] | 10 µM | Yes | [1][2] |
| GlcCer[d18:2(4E,8Z)/26:0] | 10 µM | Yes | [1][2] |
Note: A direct quantitative comparison in percentage reduction of TEWL between this compound and other common ceramides like Ceramide NP was not available in the reviewed literature.
Anti-Melanogenic Activity
The following table presents the half-maximal inhibitory concentration (IC50) values for the suppression of melanin production in B16 melanoma cells.
| Compound | IC50 (µM) | Reference |
| This compound | 3.9 | [2][4][5] |
| GlcCer [d18:2(4E,8Z)/20:0] | 5.2 | [2][4][5] |
| GlcCer [d18:2(4E,8Z)/18:0] | 6.6 | [2][4][5] |
Experimental Protocols
Measurement of Transepidermal Water Loss (TEWL) in a Reconstructed Human Epidermal Keratinization (RHEK) Model
This protocol is based on the methodology described in the study by Takeda et al., 2023.[1][2][3]
-
Cell Culture: A reconstructed human epidermal keratinization (RHEK) model is cultured according to the manufacturer's instructions.
-
Treatment: The RHEK models are treated with the test compounds (e.g., this compound at 1, 3, and 10 µg/mL) dissolved in an appropriate vehicle for a specified period (e.g., 7 days). A vehicle-only control is run in parallel.
-
TEWL Measurement: TEWL is measured at designated time points (e.g., days 0, 1, 3, 5, and 7) using a Tewameter or a similar evaporimeter. The probe is applied to the surface of the RHEK model, and the rate of water evaporation is recorded.
-
Data Analysis: The TEWL values for the treated groups are compared to the control group. A statistically significant decrease in TEWL indicates an improvement in the skin barrier function.
Quantification of Stratum Corneum (SC) Ceramide Content by HPTLC
This protocol is a general method based on techniques described in the literature for analyzing ceramide content in reconstructed skin models.[6][7][8]
-
SC Separation: The stratum corneum is separated from the RHEK model.
-
Lipid Extraction: Total lipids are extracted from the separated SC using a solvent mixture (e.g., chloroform/methanol).
-
HPTLC Analysis: The extracted lipids are applied to a High-Performance Thin-Layer Chromatography (HPTLC) plate. The plate is developed using a specific solvent system to separate the different lipid classes.
-
Visualization and Quantification: The separated lipid bands are visualized (e.g., by charring with a copper sulfate (B86663) solution). The intensity of the ceramide bands is quantified using a densitometer and compared against known standards to determine the concentration.
-
Data Analysis: The total ceramide content and the levels of specific ceramide species are calculated and expressed, for example, as µg of ceramide per mg of SC protein.
Assessment of Melanin Content in B16 Melanoma Cells
This protocol is based on the methodology described in the study by Miyasaka et al., 2022.[2][4][5]
-
Cell Culture and Treatment: B16 melanoma cells are seeded in culture plates and incubated. Melanogenesis is induced using an agent like theophylline. The cells are then treated with various concentrations of the test compounds (e.g., this compound).
-
Cell Lysis: After the incubation period, the cells are washed and lysed.
-
Melanin Quantification: The melanin content in the cell lysates is measured spectrophotometrically at a specific wavelength (e.g., 405 nm).
-
Data Analysis: The melanin content of the treated cells is compared to that of the untreated control cells to determine the percentage of inhibition. The IC50 value is calculated as the concentration of the compound that inhibits melanin production by 50%.
Western Blotting for Glucosylceramide Synthase (GCS), Filaggrin, and Corneodesmosin
This protocol outlines a general procedure for analyzing protein expression in RHEK models.[1][3][9]
-
Protein Extraction: Total protein is extracted from the RHEK models using a suitable lysis buffer.
-
Protein Quantification: The total protein concentration in each sample is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Electrotransfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for GCS, filaggrin, or corneodesmosin. Subsequently, the membrane is incubated with a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualization
Signaling Pathway of this compound in Enhancing Skin Barrier Function
Caption: this compound upregulates GCS, boosting ceramide levels and enhancing skin barrier.
Experimental Workflow for Evaluating Skin Barrier Function
Caption: Workflow for assessing ceramide effects on skin barrier function in an RHEK model.
Logical Relationship of Glucosylceramide Synthase Upregulation
Caption: Upregulation of GCS expression is mediated by transcription factors like Sp1.
References
- 1. Up-regulation of glucosylceramide synthase expression and activity during human keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Study on Epidermal Moisturizing Effects and Hydration Mechanisms of Rice-Derived Glucosylceramides and Ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-melanogenic effects of glucosylceramides and this compound derived from rice oil by-products in melanoma cells, melanocytes, and human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive quantification of ceramide species in human stratum corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot Methodologies for Analysis of In Vitro Protein Expression Induced by Teratogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Elasticamide and Synthetic Tyrosinase Inhibitors for Melanogenesis Regulation
For Immediate Release
A detailed comparison for researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison between elasticamide, a naturally derived ceramide, and various synthetic tyrosinase inhibitors. The focus is on their respective mechanisms of action and inhibitory effects on melanogenesis, supported by experimental data. This document aims to offer an objective resource for professionals in dermatological research and the development of novel skin-lightening agents.
Introduction to Tyrosinase Inhibition and Melanogenesis
Melanogenesis, the process of melanin (B1238610) synthesis, is primarily regulated by the enzyme tyrosinase. This copper-containing enzyme catalyzes the initial and rate-limiting steps in the melanin production pathway: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Dysregulation of this pathway can lead to hyperpigmentation disorders. Consequently, the inhibition of tyrosinase is a primary strategy for the development of skin-depigmenting agents. While numerous synthetic compounds have been developed to target tyrosinase directly, recent research has also focused on naturally derived molecules like this compound that modulate the broader melanogenesis pathway.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the inhibitory concentrations (IC50) of this compound and several well-established synthetic tyrosinase inhibitors. It is crucial to note that the experimental context for this compound's IC50 value is a cell-based assay measuring melanin production, while the values for the synthetic inhibitors are typically from in vitro enzymatic assays directly measuring tyrosinase activity.
| Compound | Type | Target/Assay | IC50 (µM) | Mechanism of Action |
| This compound | Natural Ceramide | Melanin Production in B16 Melanoma Cells | 3.9[1][2] | Suppresses expression of Tyrosinase-Related Protein 1 (TRP-1)[1][2] |
| Kojic Acid | Synthetic | Mushroom Tyrosinase | 4.1 - 22.0[1] | Mixed-type inhibitor, chelates copper ions in the active site[3][4] |
| Arbutin (β-arbutin) | Synthetic (Hydroquinone derivative) | Mushroom Tyrosinase | ~38,000[5] | Competitive inhibitor[6] |
| Hydroquinone | Synthetic | Tyrosinase | Varies | Competitive inhibitor, but with cytotoxicity concerns[6] |
| MHY1498 | Synthetic | Mushroom Tyrosinase | 4.1[1] | Not specified |
| Thioflavonols (e.g., 2n) | Synthetic | Mushroom Tyrosinase | 1.12 - 5.68 | Competitive inhibitor[2] |
Mechanism of Action: A Divergent Approach
Synthetic tyrosinase inhibitors predominantly function through direct interaction with the tyrosinase enzyme. Their mechanisms can be categorized as:
-
Competitive Inhibition: The inhibitor molecule resembles the substrate (L-tyrosine or L-DOPA) and binds to the active site of the enzyme, preventing the actual substrate from binding. Arbutin is a classic example of a competitive inhibitor.[6]
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.
-
Mixed-type Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. Kojic acid exhibits this type of inhibition and also acts by chelating the copper ions essential for tyrosinase's enzymatic activity.[3][4]
In contrast, the available evidence suggests that This compound may not directly inhibit the tyrosinase enzyme in the same manner. Instead, it appears to modulate the melanogenesis pathway at the level of gene expression. Studies have shown that this compound suppresses the expression of Tyrosinase-Related Protein 1 (TRP-1).[1][2] TRP-1 is another key enzyme involved in the later stages of melanin synthesis, specifically in the oxidation of 5,6-dihydroxyindole-2-carboxylic acid (DHICA). By downregulating TRP-1, this compound effectively reduces overall melanin production.
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved in melanogenesis and the experimental approach to identifying inhibitors, the following diagrams are provided.
Caption: Simplified Melanogenesis Signaling Pathway.
Caption: Experimental Workflow for Tyrosinase Inhibitor Screening.
Experimental Protocols
The following is a generalized protocol for an in vitro mushroom tyrosinase inhibition assay, a common method for screening synthetic inhibitors.
1. Materials and Reagents:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate (B84403) Buffer (e.g., 0.1 M, pH 6.8)
-
Test Compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Positive Control (e.g., Kojic Acid)
-
96-well microplate reader
2. Assay Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of the test compounds and the positive control in the appropriate solvent.
-
-
Assay in 96-Well Plate:
-
To each well, add a specific volume of phosphate buffer.
-
Add a defined volume of the test compound solution or positive control to the respective wells.
-
Add a specific volume of the mushroom tyrosinase solution to all wells except for the blank.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a set duration (e.g., 10 minutes).
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding a specific volume of the L-DOPA solution to all wells.
-
Immediately measure the absorbance of the wells at a wavelength between 475 nm and 510 nm using a microplate reader.[7]
-
Continue to take readings at regular intervals for a defined period (e.g., 20-30 minutes) to monitor the formation of dopachrome.
-
3. Data Analysis:
-
Calculate the Percentage of Inhibition: The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where:
-
A_control is the absorbance of the control reaction (without inhibitor).
-
A_sample is the absorbance of the reaction with the test compound.
-
-
Determine the IC50 Value: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound and synthetic tyrosinase inhibitors represent two distinct strategies for modulating melanin production. Synthetic inhibitors, such as kojic acid and arbutin, typically act through direct inhibition of the tyrosinase enzyme. In contrast, this compound appears to exert its effect by downregulating the expression of key melanogenic enzymes like TRP-1. This fundamental difference in their mechanism of action is a critical consideration for researchers and drug development professionals. While direct enzymatic inhibitors offer a targeted approach, compounds like this compound that modulate the broader signaling pathway may present alternative or complementary therapeutic avenues for the management of hyperpigmentation. Further research into the precise molecular targets of this compound and direct comparative studies under identical experimental conditions are warranted to fully elucidate their relative efficacy and potential synergistic effects.
References
- 1. Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
Cross-Validation of Elasticamide's Efficacy: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of Elasticamide's performance against alternative compounds in various cell lines. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this novel ceramide. The following sections present quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways to facilitate an objective evaluation of this compound's effects.
Comparative Efficacy of this compound in Melanogenesis
This compound has demonstrated significant anti-melanogenic properties in B16 melanoma cells. When compared with structurally related glucosylceramides (GlcCer), this compound exhibits superior inhibitory effects on melanin (B1238610) production.
| Compound | Cell Line | Assay | IC50 Value (µM) | Citation |
| This compound | B16 Melanoma | Melanin Content | 3.9 | [1][2] |
| GlcCer [d18:2(4E,8Z)/20:0] | B16 Melanoma | Melanin Content | 5.2 | [1][2] |
| GlcCer [d18:2(4E,8Z)/18:0] | B16 Melanoma | Melanin Content | 6.6 | [1] |
In addition to its effects on melanoma cells, this compound has been shown to suppress melanogenesis in human 3D-cultured melanocytes and reduce the expression of tyrosinase-related protein 1 (TRP-1) in normal human melanocytes. This suggests that this compound's anti-melanogenic activity is not limited to cancerous cells but also extends to normal pigment-producing cells.
Experimental Protocols
Melanin Content Assay in B16 Melanoma Cells
This protocol is adapted from studies evaluating the anti-melanogenic effects of this compound and its analogs.
a. Cell Culture and Treatment:
-
Seed B16F10 melanoma cells in a 6-well plate at a density of 2 x 105 cells/well.
-
Culture the cells for 24 hours in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Induce melanogenesis by treating the cells with 100 nM α-melanocyte-stimulating hormone (α-MSH).
-
Simultaneously, treat the cells with varying concentrations of this compound or comparator compounds.
-
Incubate the cells for 72 hours.
b. Melanin Extraction and Quantification:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells with 1 N NaOH containing 10% DMSO.
-
Incubate the lysate at 80°C for 1 hour to solubilize the melanin.
-
Measure the absorbance of the lysate at 405 nm using a microplate reader.
-
Normalize the melanin content to the total protein concentration, determined by a BCA protein assay.
Western Blot for Tyrosinase-Related Protein 1 (TRP-1)
This protocol outlines the procedure for assessing the effect of this compound on TRP-1 expression in normal human melanocytes.
a. Cell Lysis and Protein Quantification:
-
Culture normal human melanocytes and treat with this compound as described above.
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
b. Electrophoresis and Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
c. Antibody Incubation and Detection:
-
Incubate the membrane with a primary antibody against TRP-1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use β-actin as a loading control to normalize the expression of TRP-1.
Signaling Pathways and Experimental Workflows
Proposed Anti-Melanogenic Signaling Pathway of this compound
While the direct molecular target of this compound is yet to be fully elucidated, its effect on TRP-1 expression suggests an interaction with the melanogenesis signaling cascade. As a ceramide, this compound may influence pathways known to be modulated by this class of lipids, such as the MAPK and NF-κB signaling pathways, which in turn can regulate the master transcriptional regulator of melanogenesis, MITF.
Experimental Workflow for Comparative Analysis
The following diagram illustrates the workflow for the cross-validation of this compound's effects in different cell lines.
Effects on Skin Barrier Function
Beyond its role in melanogenesis, this compound has been investigated for its impact on skin hydration and barrier function. In a reconstructed human epidermal keratinization model, 10 µg/mL of this compound was found to increase the synthesis of stratum corneum ceramides (B1148491) by promoting the expression of glucosylceramide synthase. This highlights a distinct mechanism of action compared to other tested ceramides and glucosylceramides, which primarily influenced transepidermal water loss through different pathways.
Experimental Workflow for Skin Barrier Analysis
Future Directions
The current body of research strongly supports the potent anti-melanogenic and skin barrier-enhancing effects of this compound in relevant skin cell models. However, to fully understand its therapeutic potential, further cross-validation in a broader range of cell lines is warranted. Investigating its effects on various cancer cell lines beyond melanoma, as well as in models of inflammatory skin diseases, could unveil novel applications for this promising ceramide. Elucidating the direct molecular target(s) of this compound will be a critical next step in unraveling its precise mechanism of action and will undoubtedly accelerate its translation into clinical applications.
References
A Comparative Analysis of Elasticamide Efficacy from Diverse Sources for Dermatological Research
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of Elasticamide, a ceramide derived from rice oil by-products, intended for researchers, scientists, and professionals in drug development. This compound has garnered attention for its significant anti-melanogenic and skin-moisturizing properties.[1][2][3] This document outlines the current understanding of its biological activity and provides a framework for comparing its efficacy when sourced from different suppliers.
I. Introduction to this compound
This compound is a ceramide, specifically Cer[AP], that has been isolated from the gummy by-products of rice bran oil.[1][4] Structurally identical to human Cer[AP], it has demonstrated potent biological activity in dermatological models. Primarily, its effects are characterized by the suppression of melanin (B1238610) production and enhancement of the skin's moisture barrier. Its anti-melanogenic activity is attributed to the suppression of tyrosinase-related protein 1 (TRP-1), a key enzyme in the melanin synthesis pathway. Furthermore, this compound has been shown to increase the content of ceramides (B1148491) in the stratum corneum by promoting the expression of glucosylceramide (GlcCer) synthase, thereby improving skin hydration.
II. Efficacy Comparison of this compound and Related Compounds
While direct comparative studies of this compound from different commercial sources are not yet publicly available, existing research provides valuable data on its efficacy relative to other related glucosylceramides (GlcCer) isolated from the same source. The following table summarizes the inhibitory concentration (IC50) values for the suppression of melanin production in theophylline-induced B16 melanoma cells.
| Compound | IC50 (µM) for Melanin Suppression | Source |
| This compound | 3.9 | Rice Oil By-product |
| GlcCer [d18:2(4E,8Z)/20:0] | 5.2 | Rice Oil By-product |
| GlcCer [d18:2(4E,8Z)/18:0] | 6.6 | Rice Oil By-product |
Lower IC50 values indicate higher potency.
III. Hypothetical Framework for Comparing Commercial Sources of this compound
To ensure consistent and reproducible results in research and development, it is crucial to evaluate the efficacy of this compound from different commercial suppliers. Below is a template for such a comparative analysis.
Table 2: Hypothetical Comparison of this compound from Different Commercial Sources
| Parameter | Source A | Source B |
| Purity (%) | >98% | >95% |
| Formulation | Lyophilized Powder | In Ethanol |
| Stated Concentration | 10 mg | 5 mg/mL |
| Biological Activity (IC50 in B16 Melanin Assay) | (Experimental Data) | (Experimental Data) |
| Lot-to-Lot Consistency | (Data from 3 lots) | (Data from 3 lots) |
IV. Experimental Protocols
A. Determination of Anti-Melanogenic Activity in B16 Melanoma Cells
This protocol is designed to quantify the inhibitory effect of this compound on melanin production.
-
Cell Culture: B16 melanoma cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in a 48-well plate at a density of 5 x 10^4 cells/mL and incubated for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (from Source A and Source B) and a melanogenesis-inducing agent such as theophylline.
-
Incubation: The cells are incubated for 72 hours.
-
Melanin Quantification:
-
Cells are washed with PBS and lysed.
-
The melanin content in the cell lysate is measured spectrophotometrically at 405 nm.
-
A standard curve using synthetic melanin is used for quantification.
-
-
Data Analysis: The IC50 value, the concentration of this compound that inhibits melanin production by 50%, is calculated for each source.
B. Western Blot Analysis for Tyrosinase-Related Protein 1 (TRP-1)
This protocol assesses the effect of this compound on the expression of a key protein in the melanogenesis pathway.
-
Cell Culture and Treatment: Human melanocytes are treated with this compound from different sources for a specified period.
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against TRP-1 and a loading control (e.g., GAPDH).
-
Detection: The membrane is incubated with a suitable secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.
-
Densitometry: The intensity of the TRP-1 band is quantified and normalized to the loading control to compare its expression levels between treatments.
V. Mandatory Visualizations
A. Signaling Pathway
Caption: Putative signaling pathway of this compound in melanocytes.
B. Experimental Workflow
Caption: Workflow for comparing this compound efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-melanogenic effects of glucosylceramides and this compound derived from rice oil by-products in melanoma cells, melanocytes, and human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Study on Epidermal Moisturizing Effects and Hydration Mechanisms of Rice-Derived Glucosylceramides and Ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-melanogenic effects of glucosylceramides and this compound derived from rice oil by-products in melanoma cells, melanocytes, and human skin. | Semantic Scholar [semanticscholar.org]
Replicating Elasticamide's Moisturizing Efficacy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the published findings on Elasticamide's moisturizing effects. It offers a comparative analysis with established moisturizing agents and presents the necessary experimental data and protocols to facilitate replication and further investigation.
This compound, a ceramide derived from rice, has demonstrated significant potential as a moisturizing agent by enhancing the skin's natural barrier function. This guide synthesizes the available scientific literature to provide a clear, data-driven comparison of this compound with other common moisturizing ingredients, namely ceramides (B1148491), hyaluronic acid, and glycerin. Detailed experimental methodologies and a summary of quantitative data are presented to support further research and development in dermatology and cosmetology.
Comparative Analysis of Moisturizing Agents
The primary mechanism of skin moisturization involves maintaining the integrity of the stratum corneum (SC), the outermost layer of the epidermis, and ensuring adequate hydration. Different moisturizing agents achieve this through various mechanisms, as summarized in the table below.
| Ingredient | Primary Mechanism of Action | Key Benefits |
| This compound | Upregulates glucosylceramide synthase (GCS) expression, leading to increased ceramide synthesis in the stratum corneum.[1][2][3][4] | Enhances the skin's natural ability to produce its own ceramides, strengthening the skin barrier from within. Reduces transepidermal water loss (TEWL).[1] |
| Ceramides (topical) | Directly replenish the lipid barrier of the stratum corneum. | Immediately fortify the skin barrier, reduce TEWL, and protect against environmental aggressors. |
| Hyaluronic Acid | Acts as a humectant, attracting and holding up to 1000 times its weight in water in the epidermis. | Provides intense hydration, plumps the skin, and reduces the appearance of fine lines and wrinkles. |
| Glycerin | A humectant that draws water from the dermis to the epidermis and from the environment into the skin. | Provides effective hydration, helps to maintain a healthy skin barrier, and has a long history of safe use. |
Quantitative Data on Moisturizing Efficacy
A key study on rice-derived ceramides provides quantitative data on the efficacy of this compound in reducing transepidermal water loss (TEWL), a critical indicator of skin barrier function. The data is presented below in comparison to a control group.
| Treatment | Concentration | Mean TEWL Reduction (%) |
| Control | - | 0% |
| This compound | 10 µg/mL | Significant reduction (exact percentage varies by study, but consistently shows improvement over control) |
Experimental Protocols for Replication
To facilitate the replication of the published findings on this compound, this section outlines the key experimental methodologies.
Reconstructed Human Epidermis (RHE) Model
The primary in vitro model used to evaluate the moisturizing effects of this compound is the Reconstructed Human Epidermis (RHE) model. This three-dimensional tissue model mimics the structure and function of the human epidermis.
-
Cell Culture: Normal human epidermal keratinocytes are cultured on polycarbonate filter inserts at the air-liquid interface. This promotes differentiation and the formation of a stratified epidermis, including a functional stratum corneum.
-
Treatment: this compound, dissolved in an appropriate vehicle, is topically applied to the surface of the RHE model. A vehicle control is run in parallel.
-
Incubation: The treated RHE models are incubated for a specified period (e.g., 7 days) to allow for the biological effects to manifest.
-
Endpoint Analysis: Following incubation, the models are used for various analyses, including TEWL measurement, lipid extraction, and tissue fixation for histological studies.
Measurement of Transepidermal Water Loss (TEWL)
TEWL is a measure of the rate of water vapor diffusing through the stratum corneum. A lower TEWL value indicates a more intact skin barrier.
-
Instrumentation: A Tewameter® or a similar evaporimeter is used to measure TEWL.
-
Procedure: The probe of the instrument is placed on the surface of the RHE model, and the rate of water loss is recorded. Measurements are typically taken before and after treatment to assess the change in barrier function.
Analysis of Stratum Corneum (SC) Ceramides by High-Performance Thin-Layer Chromatography (HPTLC)
To quantify the changes in ceramide content induced by this compound, the lipids from the stratum corneum are extracted and analyzed.
-
Lipid Extraction: The stratum corneum of the RHE model is separated, and lipids are extracted using a solvent mixture (e.g., chloroform/methanol).
-
HPTLC: The extracted lipids are separated on an HPTLC plate using a specific mobile phase.
-
Quantification: The separated ceramide bands are visualized (e.g., by charring with sulfuric acid) and quantified by densitometry. A ceramide standard is used for calibration.
Immunostaining for Filaggrin and Western Blotting for Corneodesmosin
To investigate the molecular mechanisms underlying the improved barrier function, the expression of key structural proteins can be assessed.
-
Immunostaining for Filaggrin:
-
Tissue Preparation: RHE model samples are fixed in formalin and embedded in paraffin.
-
Staining: Tissue sections are incubated with a primary antibody against filaggrin, followed by a fluorescently labeled secondary antibody.
-
Visualization: The sections are examined under a fluorescence microscope to visualize the expression and localization of filaggrin.
-
-
Western Blotting for Corneodesmosin:
-
Protein Extraction: Proteins are extracted from the RHE models.
-
Electrophoresis and Transfer: The protein extracts are separated by SDS-PAGE and transferred to a membrane.
-
Immunodetection: The membrane is incubated with a primary antibody against corneodesmosin, followed by a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using a chemiluminescent substrate.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for this compound's moisturizing effects and a general experimental workflow for its evaluation.
Caption: Proposed signaling pathway of this compound's moisturizing effect.
Caption: General experimental workflow for evaluating this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation of ceramide fractions from human stratum corneum lipid extracts by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol to reconstruct an in vitro 3D full-thickness skin equivalent model with collagen I in 6- and 12-well inserts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-melanogenic effects of glucosylceramides and this compound derived from rice oil by-products in melanoma cells, melanocytes, and human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Elasticamide and Glucosylceramide for Researchers and Drug Development Professionals
An in-depth analysis of the available scientific data reveals distinct yet interconnected roles for Elasticamide and glucosylceramide, primarily elucidated in the context of dermatological science. While direct head-to-head studies are limited, existing research provides a foundation for comparing their mechanisms of action, efficacy in specific experimental models, and broader biological significance.
Glucosylceramide (GlcCer) is a fundamental glycosphingolipid, serving as a crucial precursor for a vast array of complex glycosphingolipids and as a bioactive molecule in its own right. It plays a significant role in various cellular processes, including signal transduction and the regulation of cell fate. Dysregulation of GlcCer metabolism is implicated in conditions ranging from lysosomal storage disorders like Gaucher disease to cancer.
This compound, a specific type of ceramide known as Cer[AP], has emerged as a bioactive molecule with notable effects on skin barrier function and melanogenesis. Its mechanism is intrinsically linked to glucosylceramide metabolism, primarily through the upregulation of glucosylceramide synthase (GCS), the enzyme responsible for the synthesis of glucosylceramide from ceramide.
This guide provides a comprehensive comparison of this compound and glucosylceramide, summarizing the available quantitative data, detailing experimental protocols from key studies, and visualizing their interconnected pathways to inform future research and drug development.
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative studies on this compound and glucosylceramide.
| Compound | IC50 (μM) for Melanin (B1238610) Suppression in Theophylline-Induced B16 Melanoma Cells |
| This compound | 3.9[1] |
| GlcCer [d18:2(4E,8Z)/20:0] | 5.2[1] |
| GlcCer [d18:2(4E,8Z)/18:0] | 6.6[1] |
| Table 1: Comparative Efficacy in Suppressing Melanogenesis.[1] |
| Compound/Treatment | Effect on Skin Barrier Function in a Reconstructed Human Epidermal Keratinization Model |
| This compound (10 µg/mL) | - Significantly reduced transepidermal water loss (TEWL).- Increased stratum corneum (SC) ceramide content by promoting the expression of glucosylceramide synthase.[2] |
| GlcCer[d18:2] with C18 to C26 fatty acids (10 µM) | - Significantly reduced TEWL. |
| GlcCer[d18:2(4E,8Z)/26:0] (1 µM) | - Increased the number of keratohyalin granules and desmosomes.- Upregulated the expression of filaggrin and corneodesmosin. |
| Table 2: Effects on Epidermal Moisturization and Barrier Function. |
Experimental Protocols
Theophylline-Induced Melanogenesis Assay in B16-F10 Melanoma Cells
This assay is utilized to evaluate the anti-melanogenic activity of test compounds.
-
Cell Culture: B16-F10 mouse melanoma cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Induction of Melanogenesis: To induce melanin production, the culture medium is supplemented with a phosphodiesterase inhibitor, such as theophylline. Theophylline increases intracellular cyclic AMP (cAMP) levels, which in turn stimulates melanogenesis.
-
Treatment: Cells are treated with varying concentrations of this compound or glucosylceramide for a specified period, typically 48 to 72 hours.
-
Melanin Content Measurement: After treatment, cells are harvested, and the melanin content is quantified. This is typically achieved by solubilizing the melanin in a sodium hydroxide (B78521) solution and measuring the absorbance at a specific wavelength (e.g., 405 nm) using a spectrophotometer. The results are often normalized to the total protein content of the cell lysate.
-
Data Analysis: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits melanin production by 50%, is calculated to determine the anti-melanogenic potency.
Reconstructed Human Epidermis (RHE) Model for Skin Barrier Function Assessment
This in vitro model is employed to assess the effects of test compounds on skin barrier integrity, primarily by measuring transepidermal water loss (TEWL).
-
Model and Culture: A commercially available reconstructed human epidermis model, such as EpiSkin™ or a similar 3D skin equivalent, is used. These models consist of normal human epidermal keratinocytes cultured to form a multilayered, differentiated epidermis that mimics human skin. The tissues are cultured at the air-liquid interface in a chemically defined, and potentially animal origin-free, medium.
-
Treatment: Test compounds, such as this compound or glucosylceramide, are topically applied to the surface of the RHE model. The tissues are then incubated for a defined period, for instance, 7 days, to allow for the compound to exert its effects.
-
Transepidermal Water Loss (TEWL) Measurement: TEWL is a measure of the rate of water vapor diffusing across the stratum corneum. It is a key indicator of skin barrier function. TEWL is measured using a specialized probe, such as an open-chamber, unventilated-chamber, or condenser-chamber device, which quantifies the amount of water evaporating from the tissue surface in g/m²/h. Measurements are taken before and after treatment to assess changes in barrier integrity. A reduction in TEWL indicates an improvement in skin barrier function.
-
Analysis of Barrier Components: Following TEWL measurements, the RHE tissues can be processed for further analysis. This may include:
-
Lipid analysis: Extraction of lipids from the stratum corneum to quantify changes in ceramide content using techniques like high-performance thin-layer chromatography (HPTLC).
-
Gene and protein expression analysis: Evaluation of the expression of genes and proteins involved in skin barrier function, such as glucosylceramide synthase, filaggrin, and corneodesmosin, using methods like quantitative real-time PCR (qRT-PCR) and Western blotting.
-
Signaling Pathways and Mechanisms of Action
Glucosylceramide: A Central Hub in Sphingolipid Metabolism and Signaling
Glucosylceramide sits (B43327) at a critical juncture in sphingolipid metabolism. It is synthesized from the pro-apoptotic molecule ceramide by the enzyme glucosylceramide synthase (GCS). This conversion is not only the first step in the synthesis of a vast array of complex glycosphingolipids but also a key mechanism for regulating cellular ceramide levels. By converting ceramide to glucosylceramide, cells can mitigate ceramide-induced apoptosis and promote survival. The downstream products of glucosylceramide metabolism are involved in a multitude of cellular functions, including cell recognition, adhesion, and signaling.
References
- 1. Anti-melanogenic effects of glucosylceramides and this compound derived from rice oil by-products in melanoma cells, melanocytes, and human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Study on Epidermal Moisturizing Effects and Hydration Mechanisms of Rice-Derived Glucosylceramides and Ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
Elasticamide's Impact on Gene Expression: A Comparative Analysis for Skin Health Researchers
For Immediate Release
This guide provides a detailed comparison of Elasticamide's performance against other relevant compounds in modulating gene expression related to skin pigmentation and hydration. The data presented is compiled from peer-reviewed studies and is intended for researchers, scientists, and professionals in drug development.
Executive Summary
This compound, a ceramide derived from rice bran oil, has demonstrated significant effects on gene expression impacting both melanogenesis and epidermal barrier function. In comparative studies, this compound exhibits potent inhibition of melanin (B1238610) production, outperforming certain glucosylceramides. Its mechanism of action involves the downregulation of key enzymes in the melanin synthesis pathway and the upregulation of enzymes involved in ceramide production, crucial for skin hydration. This guide will delve into the quantitative data, experimental methodologies, and underlying signaling pathways associated with these effects.
Comparative Analysis of Anti-Melanogenic Activity
This compound has been shown to significantly suppress melanin production in B16 melanoma cells. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound compared to two different glucosylceramides (GlcCer), which are also known for their anti-melanogenic properties.[1]
| Compound | IC50 (µM) for Melanin Production Inhibition |
| This compound | 3.9 |
| GlcCer [d18:2(4E,8Z)/20:0] | 5.2 |
| GlcCer [d18:2(4E,8Z)/18:0] | 6.6 |
Lower IC50 values indicate greater potency.
In addition to its effects on melanin production, this compound has been observed to specifically downregulate the expression of Tyrosinase-Related Protein 1 (TRP-1), a key enzyme in the melanogenesis pathway.[1] This targeted gene regulation distinguishes its mechanism from some other anti-melanogenic compounds.
Impact on Epidermal Barrier Function and Hydration
This compound plays a crucial role in enhancing the skin's barrier function by modulating the expression of genes involved in ceramide synthesis. At a concentration of 10 µg/mL, this compound was found to increase the content of stratum corneum (SC) ceramides (B1148491) by promoting the expression of glucosylceramide (GlcCer) synthase.[2][3][4]
In comparison, certain glucosylceramides, such as GlcCer[d18:2(4E,8Z)/26:0], have been shown to up-regulate the expression of filaggrin and corneodesmosin, proteins essential for epidermal hydration and integrity.[2][3] This suggests that while both this compound and GlcCer contribute to skin hydration, they may do so through distinct molecular pathways.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways through which this compound and comparable compounds exert their effects on gene expression.
Experimental Methodologies
The following are summaries of the key experimental protocols used to generate the data presented in this guide.
Cell Culture and Treatment
-
B16 Murine Melanoma Cells: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics. For experiments, cells were seeded in appropriate well plates and treated with varying concentrations of this compound or other test compounds for a specified duration (e.g., 72 hours).[1]
-
Reconstructed Human Epidermal Keratinization (RHEK) Model: This 3D skin model was used to assess the effects on epidermal barrier function. The models were treated with test compounds for up to 7 days.[2][3]
Melanin Content Assay
-
Cell Lysis: After treatment, B16 melanoma cells were washed with phosphate-buffered saline (PBS) and lysed using a solution of 1N NaOH.
-
Solubilization: The cell lysates were heated to dissolve the melanin.
-
Spectrophotometry: The absorbance of the solubilized melanin was measured at a specific wavelength (e.g., 405 nm or 475 nm) using a microplate reader.
-
Normalization: Melanin content was often normalized to the total protein content of the cell lysate to account for differences in cell number.
Gene Expression Analysis (Real-Time RT-PCR)
-
RNA Extraction: Total RNA was extracted from treated cells using a suitable RNA isolation kit.
-
Reverse Transcription: The extracted RNA was reverse-transcribed into complementary DNA (cDNA).
-
Real-Time PCR: The cDNA was used as a template for real-time PCR with specific primers for the target genes (e.g., TRP-1, GlcCer synthase) and a housekeeping gene for normalization (e.g., GAPDH).
-
Data Analysis: The relative expression of the target genes was calculated using the comparative Ct method.
Western Blotting
-
Protein Extraction: Total protein was extracted from treated cells using a lysis buffer.
-
Protein Quantification: The concentration of the extracted protein was determined using a protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against the target proteins (e.g., filaggrin, corneodesmosin) followed by incubation with a horseradish peroxidase-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence detection system.
The following diagram outlines a general workflow for these experiments.
Conclusion
The available data strongly supports the efficacy of this compound as a modulator of gene expression relevant to skin health. Its dual action in suppressing melanogenesis and enhancing the epidermal barrier through distinct genetic targets makes it a compound of significant interest for dermatological research and development. Further studies elucidating the complete upstream signaling cascades will provide a more comprehensive understanding of its molecular mechanisms.
References
- 1. Anti-melanogenic effects of glucosylceramides and this compound derived from rice oil by-products in melanoma cells, melanocytes, and human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Study on Epidermal Moisturizing Effects and Hydration Mechanisms of Rice-Derived Glucosylceramides and Ceramides [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Study on Epidermal Moisturizing Effects and Hydration Mechanisms of Rice-Derived Glucosylceramides and Ceramides - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Elasticamide Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the existing research on Elasticamide, focusing on its anti-melanogenic and skin-moisturizing properties. By objectively comparing its performance with related compounds and presenting supporting experimental data, this document aims to assess the reproducibility of the current findings and offer a clear perspective for future research and development.
Data Presentation: Quantitative Comparison of this compound and Alternatives
The following tables summarize the key quantitative data from studies on this compound and its common comparator, Glucosylceramide (GlcCer). This allows for a direct comparison of their efficacy in various assays.
Table 1: Inhibition of Melanin (B1238610) Production in B16 Melanoma Cells
| Compound | IC50 (μM) | Cell Line | Inducer | Reference |
| This compound | 3.9 | B16 | Theophylline | [1][2] |
| GlcCer [d18:2(4E,8Z)/18:0] | 6.6 | B16 | Theophylline | [1][2] |
| GlcCer [d18:2(4E,8Z)/20:0] | 5.2 | B16 | Theophylline | [1][2] |
IC50: The half maximal inhibitory concentration, representing the concentration of a substance required to inhibit a biological process by 50%.
Table 2: Effects on Gene and Protein Expression
| Compound | Target | Effect | Cell/Tissue Model | Concentration | Reference |
| This compound | Tyrosinase-Related Protein 1 (TYRP1) | Suppression of expression | Normal human melanocytes | Not specified | [1][2] |
| This compound | Glucosylceramide Synthase (GCS) | Increased expression | Reconstructed human epidermal keratinization model | 10 µg/mL | |
| C2-Ceramide (analogue) | Microphthalmia-associated Transcription Factor (MITF) | Decreased protein expression | Human melanocytes | Not specified | [3][4] |
Experimental Protocols
To ensure the transparency and potential for replication of the cited research, detailed methodologies for key experiments are provided below.
Melanin Content Assay in B16F10 Melanoma Cells
This protocol is a standard method used to quantify the melanin content in cultured melanoma cells after treatment with a test compound.
a. Cell Culture and Treatment:
-
B16F10 mouse melanoma cells are seeded in a 96-well plate at a density of 1 × 10⁵ cells per well and incubated for 24 hours.[5]
-
The cells are then treated with a melanogenesis inducer (e.g., α-MSH or theophylline) and the test compound (e.g., this compound) at various concentrations for an additional 48 hours.[5]
b. Cell Lysis and Melanin Solubilization:
-
After treatment, the cells are washed with phosphate-buffered saline (PBS) and harvested.
-
The cell pellet is dissolved in 1 N NaOH at an elevated temperature (e.g., 70°C) for 1 hour to solubilize the melanin.[5]
c. Quantification:
-
The absorbance of the solubilized melanin is measured at 405 nm or 475 nm using a microplate reader.[6]
-
The melanin content is typically normalized to the total protein content of the cells.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis (e.g., Glucosylceramide Synthase)
This protocol is used to measure the relative changes in gene expression in response to treatment.
a. RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from treated and untreated cells using a suitable reagent like TRIzol.
-
The concentration and purity of the extracted RNA are determined using a spectrophotometer.
-
The RNA is then reverse-transcribed into complementary DNA (cDNA) using a reverse transcription kit.[7]
b. Real-Time PCR:
-
The real-time PCR reaction is performed using a PCR master mix containing SYBR Green, the cDNA template, and specific primers for the target gene (e.g., Glucosylceramide Synthase) and a housekeeping gene (e.g., GAPDH for normalization).[7]
-
The reaction is run in a real-time PCR system, and the cycle threshold (Ct) values are recorded.
c. Data Analysis:
-
The relative gene expression is calculated using the 2-ΔΔCt method, where the expression of the target gene is normalized to the housekeeping gene.[7]
Quantitative Western Blot for Protein Expression Analysis (e.g., TYRP1)
This protocol is used to detect and quantify the amount of a specific protein in a sample.
a. Protein Extraction and Quantification:
-
Cells are lysed in a buffer containing detergents and protease inhibitors.
-
The total protein concentration of the lysate is determined using a protein assay (e.g., BCA assay).
b. Electrophoresis and Transfer:
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
c. Immunodetection:
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., anti-TYRP1).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
The signal is detected using a suitable substrate (for HRP) or by fluorescence imaging.
d. Quantification:
-
The band intensities are quantified using densitometry software.
-
The expression of the target protein is normalized to a loading control (e.g., β-actin or total protein stain) to ensure equal protein loading.[8]
Mandatory Visualization
Signaling Pathway of Ceramide-Induced Anti-Melanogenesis
The following diagram illustrates the proposed signaling pathway by which ceramides (B1148491), including this compound, are thought to inhibit melanin synthesis.
Experimental Workflow for Assessing Anti-Melanogenic Activity
This diagram outlines the typical experimental workflow for evaluating the anti-melanogenic properties of a compound like this compound.
Assessment of Reproducibility
A direct assessment of the reproducibility of this compound research is challenging due to the absence of studies explicitly designed to replicate previous findings. However, an indirect evaluation can be made by comparing the consistency of results across different studies.
The reported IC50 value for this compound's inhibition of melanin production in B16 melanoma cells appears in a peer-reviewed publication, providing a foundational data point.[1][2] The proposed mechanism of action, involving the downregulation of MITF through the ERK signaling pathway, is consistent with findings from studies on other ceramides.[3][4] This suggests a plausible and testable hypothesis for this compound's biological activity.
Furthermore, a clinical trial involving a rice ceramide extract containing this compound reported significant suppression of UV-induced skin pigmentation.[1][2] While this study used a mixture, the findings are in line with the in vitro data on this compound's anti-melanogenic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-melanogenic effects of glucosylceramides and this compound derived from rice oil by-products in melanoma cells, melanocytes, and human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delayed ERK activation by ceramide reduces melanin synthesis in human melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Melanogenesis Inhibitory Activity, Chemical Components and Molecular Docking Studies of Prunus cerasoides Buch.-Ham. D. Don. Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucosylceramide synthase regulates the proliferation and apoptosis of liver cells in vitro by Bcl-2/Bax pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azurebiosystems.com [azurebiosystems.com]
A Comparative Analysis of Elasticamide and Other Leading Skin Lightening Agents for Researchers and Drug Development Professionals
An in-depth guide to the performance, mechanisms, and experimental evaluation of prominent depigmenting compounds.
This report provides a comprehensive comparison of Elasticamide, a novel ceramide-based skin lightening agent, with established compounds in the field of depigmentation, including Hydroquinone, Kojic Acid, Arbutin (B1665170), Azelaic Acid, and Tranexamic Acid. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of quantitative performance data, mechanisms of action, and standardized experimental protocols.
Comparative Performance of Skin Lightening Agents
The efficacy of skin lightening agents is primarily evaluated through their ability to inhibit tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis, and to reduce melanin content in melanocytes. The following tables summarize the available quantitative data for this compound and its competitors.
A Note on Comparability: The IC50 values presented below are compiled from various studies. Direct comparison of these values should be approached with caution, as experimental conditions such as enzyme source (e.g., mushroom vs. human tyrosinase), substrate (e.g., L-DOPA vs. L-Tyrosine), and cell lines can significantly influence the results.
Table 1: In Vitro Melanin Production Inhibition
This table compares the half-maximal inhibitory concentration (IC50) of various agents in reducing melanin content in B16F10 melanoma cells, a widely used in vitro model for screening depigmenting compounds.
| Agent | IC50 (in B16F10 cells) | Reference(s) |
| This compound | 3.9 µM | [1] |
| Kojic Acid | ~121 µM | [2] |
| Arbutin (α-Arbutin) | 0.48 mM (480 µM) | [3] |
| Hydroquinone | Not widely reported for B16F10 melanin inhibition; primarily evaluated for tyrosinase inhibition. |
Table 2: In Vitro Tyrosinase Inhibition
This table presents the IC50 values for the inhibition of tyrosinase activity. It is important to note the source of the tyrosinase enzyme, as inhibitors can exhibit different potencies against mushroom and human tyrosinase.
| Agent | Tyrosinase Source | IC50 | Reference(s) |
| Hydroquinone | Mushroom | ~22.78 µM - 70 µM | [2] |
| Kojic Acid | Mushroom | 30.6 µM | [4] |
| Arbutin (β-Arbutin) | Mushroom | 0.9 mM (900 µM) (Monophenolase), 0.7 mM (700 µM) (Diphenolase) | |
| Azelaic Acid | Not a direct potent tyrosinase inhibitor; acts via other mechanisms. | - | |
| Tranexamic Acid | Does not directly inhibit tyrosinase; acts on upstream signaling pathways. | - |
Mechanisms of Action
Understanding the distinct molecular pathways targeted by each agent is crucial for their effective application and for the development of novel combination therapies.
This compound
This compound, a ceramide derived from rice bran, exerts its anti-melanogenic effect by suppressing the expression of Tyrosinase-Related Protein 1 (TRP-1). TRP-1 is a key enzyme in the melanin synthesis pathway, downstream of tyrosinase, involved in the oxidation of 5,6-dihydroxyindole-2-carboxylic acid (DHICA). By reducing TRP-1 levels, this compound effectively decreases melanin production.
Other Skin Lightening Agents
-
Hydroquinone: This agent is a competitive inhibitor of tyrosinase. It also leads to selective damage to melanocytes and melanosomes.
-
Kojic Acid: Derived from fungi, kojic acid is a mixed-type inhibitor of mushroom tyrosinase and also acts as a scavenger of free radicals.
-
Arbutin: A glycosylated hydroquinone, arbutin acts as a competitive inhibitor of tyrosinase.
-
Azelaic Acid: This dicarboxylic acid has a multi-faceted mechanism, including the inhibition of mitochondrial oxidoreductase and DNA synthesis in hyperactive melanocytes, leading to a selective cytotoxic effect.
-
Tranexamic Acid: This synthetic derivative of the amino acid lysine (B10760008) does not directly inhibit tyrosinase but rather interferes with the plasminogen/plasmin system, which in turn reduces the production of inflammatory mediators that stimulate melanogenesis.
Detailed Experimental Protocols
Reproducible and standardized experimental protocols are fundamental for the accurate assessment of skin lightening agents.
In Vitro Mushroom Tyrosinase Inhibition Assay
This assay is a common initial screening method to evaluate the direct inhibitory effect of a compound on tyrosinase activity.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in 50 mM phosphate (B84403) buffer (pH 6.8).
-
Prepare a stock solution of L-DOPA (e.g., 10 mM) in the same phosphate buffer.
-
Prepare serial dilutions of the test compound and a positive control (e.g., Kojic Acid) in the buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 40 µL of phosphate buffer, 20 µL of the test compound solution, and 20 µL of the tyrosinase solution.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Melanin Content Assay in B16F10 Melanoma Cells
This cellular assay assesses the ability of a compound to reduce melanin synthesis in a relevant cell model.
Protocol:
-
Cell Culture and Treatment:
-
Seed B16F10 melanoma cells in a 6-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 48-72 hours. To stimulate melanogenesis, α-melanocyte-stimulating hormone (α-MSH) can be added to the culture medium.
-
-
Melanin Extraction:
-
Wash the cells with phosphate-buffered saline (PBS) and lyse them in 1 N NaOH containing 10% DMSO.
-
Incubate the lysate at 80°C for 1 hour to solubilize the melanin.
-
-
Quantification:
-
Centrifuge the lysate to pellet cell debris.
-
Measure the absorbance of the supernatant at 405 nm using a microplate reader.
-
Normalize the melanin content to the total protein concentration of the cell lysate, which can be determined using a BCA protein assay.
-
Western Blot for TRP-1 Expression
This technique is used to quantify the expression level of the TRP-1 protein in melanocytes following treatment with a test compound.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat melanocytes with the test compound for a specified duration.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for TRP-1 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Advanced Models: 3D Human Skin Equivalents
For a more physiologically relevant assessment of skin lightening agents, 3D human skin equivalents (HSEs) are increasingly utilized. These models, composed of keratinocytes, fibroblasts, and melanocytes, mimic the architecture and cellular interactions of human skin.
General Protocol Outline:
-
Dermal Equivalent Preparation: Fibroblasts are embedded in a collagen matrix and cultured.
-
Epidermal Seeding: A mixture of keratinocytes and melanocytes is seeded on top of the dermal equivalent.
-
Air-Liquid Interface Culture: The construct is raised to an air-liquid interface to promote epidermal stratification and differentiation.
-
Treatment and Analysis: Test compounds are applied topically to the skin equivalent. After a defined treatment period, the tissue is harvested for histological analysis (e.g., Fontana-Masson staining for melanin) and quantitative melanin measurement.
Conclusion
This compound presents a promising alternative to traditional skin lightening agents with a distinct mechanism of action targeting TRP-1. While direct comparative data is still emerging, its potent inhibition of melanin production in vitro suggests significant potential. For a comprehensive evaluation, further studies directly comparing this compound with other agents under standardized conditions, particularly in 3D skin models and clinical trials, are warranted. The experimental protocols and comparative data provided in this guide offer a foundational framework for researchers and drug development professionals to design and interpret studies in the field of skin depigmentation.
References
Safety Operating Guide
Navigating the Disposal of Elasticamide: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of novel compounds like elasticamide are paramount to ensuring a safe and compliant laboratory environment. While specific disposal protocols for every emerging substance may not be readily available, a systematic approach grounded in established safety principles can guide responsible waste management. This document provides essential logistical information and procedural guidance for the proper disposal of this compound, emphasizing the importance of adhering to local regulations and institutional safety protocols.
General Safety and Handling Precautions
Before proceeding with disposal, it is crucial to handle this compound with care. Based on general safety data for similar non-hazardous substances, the following precautions should be observed:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.
-
Avoid Contact: Prevent contact with eyes and prolonged contact with skin. In case of contact, flush the affected area with water.[1][2]
-
Ingestion and Inhalation: Avoid ingestion and inhalation of the substance. While some materials are not expected to be harmful if swallowed or inhaled under normal conditions, it is a best practice to minimize exposure.[1][2]
-
Hygiene: Always wash hands thoroughly after handling the substance.[1]
This compound Disposal: A Step-by-Step Procedural Workflow
The proper disposal of any chemical, including this compound, hinges on its specific chemical and physical properties and the applicable regulatory requirements. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following workflow provides a logical approach to determine the appropriate disposal method.
The first and most critical step is to determine the hazardous nature of the this compound waste. This involves assessing its physical and chemical properties. While detailed information on this compound is not widely available, it is often described in research contexts related to its biological activities. If the compound is in a solvent, the solvent's properties must also be considered.
All waste disposal must comply with local, state, and federal regulations. Your institution's Environmental Health and Safety (EHS) department is the primary resource for specific guidance. They can provide information on waste stream categorization and approved disposal vendors.
Proper waste segregation is essential to prevent accidental chemical reactions and to ensure cost-effective and compliant disposal. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
Use a compatible, leak-proof container for the this compound waste. The container must be clearly labeled with the full chemical name ("this compound") and any known hazard information. Proper labeling is a critical step for ensuring safe handling and disposal by waste management personnel.
Once the waste is properly characterized, segregated, and containerized, follow your institution's procedures to arrange for its collection by a licensed hazardous waste vendor.
The following diagram illustrates the logical workflow for the proper disposal of a laboratory chemical like this compound.
Caption: Logical workflow for the disposal of this compound.
Summary of Assumed Properties for Disposal Consideration
In the absence of a specific Safety Data Sheet for "this compound," we can refer to general characteristics of non-hazardous research chemicals for preliminary planning. The following table summarizes these assumed properties, which should be verified with any available information or through consultation with your institution's safety officer.
| Property | Assumed Characteristic/Guideline | Citation |
| Hazard Classification | Not classified as hazardous under OSHA 29 CFR 1910.1200. | |
| Physical State | Typically a solid or liquid, depending on the formulation or solvent. | |
| Solubility | Varies; may be soluble in organic solvents. | |
| Primary Hazards | Direct contact may cause temporary eye irritation. Prolonged skin contact may cause dryness. Not expected to be an inhalation hazard. | |
| Disposal Consideration | Dispose of in accordance with local, state, and federal regulations. Unused product can be disposed of in the same manner as waste product. | |
| Container Type | Use a chemically compatible and properly sealed container. | |
| Labeling | Label with the full chemical name and any known hazards. |
Disclaimer: The information provided is based on general laboratory safety principles and data from similar non-hazardous substances. It is imperative to consult your institution's Environmental Health and Safety department for specific guidance on the disposal of this compound and to comply with all applicable regulations.
References
Personal protective equipment for handling Elasticamide
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Elasticamide. The following procedural guidance is based on general laboratory safety principles for handling similar lipid compounds, as a specific Safety Data Sheet (SDS) for this compound is not publicly available.
Personal Protective Equipment (PPE)
A thorough hazard assessment should be conducted for any specific experimental protocol involving this compound.[1][2][3][4] However, based on standard laboratory procedures for handling non-volatile chemical compounds, the following minimum PPE is recommended.
| PPE Category | Item | Specifications |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended for incidental contact. If prolonged contact is anticipated, consider double-gloving or using more robust chemical-resistant gloves.[1] |
| Eye Protection | Safety Glasses | Safety glasses with side shields are the minimum requirement.[1] |
| Chemical Goggles | Recommended when there is a risk of splashing.[1][3] | |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect against spills. |
| Foot Protection | Closed-toe Shoes | Required to protect feet from spills and falling objects.[5] |
Operational Plan: Handling and Storage
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The solid form is typically stored at -20°C.[6]
Preparation of Solutions:
-
Many research protocols involve dissolving this compound in a solvent such as Dimethyl Sulfoxide (DMSO) for in vitro studies.[7]
-
All handling of the solid compound and preparation of solutions should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.[6]
| Waste Type | Disposal Procedure |
| Solid Waste | Collect unused solid this compound and any contaminated consumables (e.g., weigh boats, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.[6] |
| Liquid Waste | Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams.[6] |
| Contaminated Sharps | Dispose of any contaminated needles or other sharps in a designated sharps container. |
Experimental Protocols
The following are summaries of experimental methodologies reported in research literature for studies involving this compound.
Cell Culture and Treatment:
-
Reconstructed Human Epidermal Keratinization (RHEK) Model: RHEK models are placed in culture plates with assay medium. After an initial incubation period (e.g., 24 hours at 37°C, 5% CO2), the models are treated with this compound solutions, typically dissolved in DMSO at final concentrations ranging from 1 to 10 µg/mL. The final DMSO concentration in the culture medium is kept low (e.g., 0.1%).[7]
-
B16 Melanoma Cells: For melanogenesis assays, B16 melanoma cells are treated with this compound to assess its effect on melanin (B1238610) production. IC50 values have been reported to be around 3.9 μM.[8][9]
Biochemical Assays:
-
Real-time RT-PCR: To analyze the effect of this compound on gene expression, RHEK models are treated for a specified period (e.g., 2 days). RNA is then extracted, reverse transcribed to cDNA, and analyzed by real-time RT-PCR to measure the mRNA expression of target genes.[7]
-
Western Blotting: To assess protein expression, RHEK models are treated with this compound for a longer duration (e.g., 7 days). Cell lysates are then prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies.[7]
-
High-Performance Thin-Layer Chromatography (HPTLC): To analyze lipid content, lipids are extracted from the stratum corneum of RHEK models after treatment with this compound. The extracted lipids are then separated and quantified using HPTLC.
Visualizations
Caption: General laboratory workflow for handling this compound.
Caption: Signaling pathway of this compound in skin models.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 3. uah.edu [uah.edu]
- 4. depts.washington.edu [depts.washington.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Anti-melanogenic effects of glucosylceramides and this compound derived from rice oil by-products in melanoma cells, melanocytes, and human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
